molecular formula C9H18NO4.Cl<br>C9H18ClNO4 B1663038 (+/-)-ACETYLCARNITINE CHLORIDE CAS No. 2504-11-2

(+/-)-ACETYLCARNITINE CHLORIDE

Cat. No.: B1663038
CAS No.: 2504-11-2
M. Wt: 239.69 g/mol
InChI Key: JATPLOXBFFRHDN-UHFFFAOYSA-N
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Description

Important intermediate in lipid metabolism. Weak cholinergic agonist. Metabolic and antioxidant modulator, with ability to cross the blood-brain barrier.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2504-11-2

Molecular Formula

C9H18NO4.Cl
C9H18ClNO4

Molecular Weight

239.69 g/mol

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H

InChI Key

JATPLOXBFFRHDN-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Other CAS No.

2504-11-2
5080-50-2

Pictograms

Irritant

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+/-)-Acetylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

(+/-)-Acetylcarnitine chloride, a synthetically available racemic mixture, is a compound of significant interest in cellular metabolism and neuropharmacology. Its biological activity is primarily attributed to the L-enantiomer, Acetyl-L-carnitine (ALCAR), an endogenous molecule pivotal to energy production, neuromodulation, and the epigenetic regulation of gene expression. This guide delineates the multifaceted mechanism of action of ALCAR, moving from its foundational role in mitochondrial bioenergetics to its more nuanced functions in the central nervous system and at the chromatin level. We will dissect the core pathways, provide field-proven experimental methodologies to probe these mechanisms, and offer insights into the causal relationships that govern its physiological effects. While the L-isomer is the focus of extensive research, we will also address the stereoisomeric composition of the racemate, providing a comprehensive view for the drug development professional.

The Stereochemical Consideration: L- vs. D-Enantiomers

The designation "(+/-)" signifies a racemic mixture, containing equal parts of the dextrorotatory (D) and levorotatory (L) enantiomers. In biological systems, such stereochemistry is paramount.

  • Acetyl-L-carnitine (ALCAR): This is the naturally occurring, biologically active isomer. It is synthesized within the mitochondria and is the substrate for key enzymes like carnitine acetyltransferase. The vast majority of scientific literature and the mechanisms described herein pertain to this L-enantiomer.

  • Acetyl-D-carnitine: The biological role of the D-enantiomer is less well-defined. Some studies on the related compound, D-carnitine, suggest it is not merely an inert molecule. For instance, both D- and L-carnitine demonstrated potential to lower ammonia levels in models of hyperammonemia, though ALCAR was superior in preserving brain ATP.[1] A critical consideration for researchers is the potential for D-isomers to competitively inhibit the transport and function of the essential L-isomers, a phenomenon observed with D-carnitine which can induce a carnitine-deficient state. Therefore, the use of a racemic mixture in research or development necessitates careful evaluation of the D-enantiomer's distinct pharmacological profile.

For the remainder of this guide, "Acetylcarnitine" or "ALCAR" will refer to the biologically active L-enantiomer, which is the driver of the compound's primary mechanisms of action.

Core Mechanism I: Fueling the Mitochondrial Furnace

The canonical function of ALCAR is central to cellular energy metabolism, specifically the transport of fatty acids for oxidation.[2] ALCAR acts as a critical component of the "carnitine shuttle," a process indispensable for tissues with high energy demands, such as cardiac muscle, skeletal muscle, and the brain.

The Mechanistic Pathway: Long-chain fatty acids, activated to fatty acyl-CoAs in the cytoplasm, cannot passively cross the inner mitochondrial membrane. The carnitine shuttle overcomes this barrier. ALCAR's primary role is twofold:

  • Transport of Acetyl Groups: ALCAR transports acetyl-CoA, the end-product of glycolysis and fatty acid oxidation, out of the mitochondria to be used in the cytoplasm and nucleus for processes like acetylcholine synthesis and histone acetylation.

  • Buffering the Acetyl-CoA Pool: Within the mitochondria, carnitine acetyltransferase (CrAT) catalyzes the reversible reaction between L-carnitine and acetyl-CoA to form ALCAR. This buffers the intramitochondrial Coenzyme A (CoA) pool, preventing the depletion of free CoA and ensuring the continued operation of the Krebs cycle and fatty acid β-oxidation.[3]

cluster_Mitochondria Mitochondrial Matrix cluster_Cytosol Cytosol / Nucleus FattyAcylCoA Fatty Acyl-CoA BetaOx β-Oxidation FattyAcylCoA->BetaOx Carnitine Shuttle (CPT I/II, CACT) AcetylCoA_mito Acetyl-CoA BetaOx->AcetylCoA_mito TCA Krebs Cycle (TCA) AcetylCoA_mito->TCA CrAT Carnitine Acetyltransferase (CrAT) AcetylCoA_mito->CrAT ATP ATP Production TCA->ATP via ETC ALCAR_mito Acetyl-L-Carnitine (ALCAR) CrAT->ALCAR_mito ALCAR_cyto Exogenous or Transported Acetyl-L-Carnitine ALCAR_mito->ALCAR_cyto Transport (CACT) Carnitine_mito L-Carnitine Carnitine_mito->CrAT AcetylCoA_cyto Acetyl-CoA ALCAR_cyto->AcetylCoA_cyto Conversion Histone_Acetylation Histone Acetylation AcetylCoA_cyto->Histone_Acetylation ACh_Synth Acetylcholine Synthesis AcetylCoA_cyto->ACh_Synth

Caption: ALCAR's central role in mitochondrial energy metabolism and as an acetyl group donor.

Experimental Protocol: Assessing Mitochondrial Respiration via Extracellular Flux Analysis

Causality & Rationale: To validate ALCAR's effect on mitochondrial bioenergetics, a Seahorse XF Cell Mito Stress Test is the gold standard. This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. By sequentially injecting pharmacological agents that perturb the electron transport chain, we can dissect specific parameters of mitochondrial function. We hypothesize that cells supplemented with ALCAR will exhibit enhanced respiratory capacity due to increased substrate availability for the Krebs cycle.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate target cells (e.g., SH-SY5Y neuroblastoma, primary cortical neurons, or C2C12 myoblasts) in a Seahorse XF96 cell culture microplate at an empirically determined optimal density (e.g., 20,000 cells/well).[4]

    • Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.

    • On the day of the assay, replace the growth medium with ALCAR-supplemented (e.g., 1-5 mM) or control Seahorse XF DMEM medium (pH 7.4). Incubate in a CO2-free incubator at 37°C for at least 1 hour prior to the assay.[4]

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a CO2-free incubator at 37°C with XF Calibrant.

    • Prepare stock solutions of mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (protonophore, uncoupler), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).

    • Load the hydrated sensor cartridge ports with the inhibitors to achieve desired final concentrations (e.g., 1.0 µM Oligomycin, 1.0 µM FCCP, 0.5 µM Rotenone/Antimycin A).

  • Seahorse XF Analyzer Operation:

    • Calibrate the instrument with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure OCR after each injection.

  • Data Analysis & Interpretation:

    • Basal Respiration: The initial OCR minus the non-mitochondrial OCR (post-Rotenone/Antimycin A injection). This reflects baseline energy demand.

    • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection. This represents the portion of respiration driving ATP synthesis.

    • Maximal Respiration: The peak OCR reached after FCCP injection. This reveals the maximum respiratory capacity of the mitochondria.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration. A higher spare capacity, potentially enhanced by ALCAR, indicates the cell's ability to respond to increased energy demand.

ParameterExpected Outcome with ALCARScientific Rationale
Basal Respiration Increase or No ChangeIncreased substrate may fuel higher baseline activity.
ATP Production IncreaseMore acetyl-CoA entering the Krebs cycle drives the ETC and ATP synthesis.
Maximal Respiration IncreaseALCAR provides an abundant fuel source, allowing mitochondria to reach a higher maximal OCR when uncoupled by FCCP.
Spare Capacity IncreaseIndicates improved mitochondrial fitness and resilience to stress.

Core Mechanism II: Neuromodulation and Protection

ALCAR's ability to cross the blood-brain barrier makes it a molecule of great interest in neuroscience. Inside the CNS, it exerts profound effects on neurotransmission and neuronal health.

Enhancement of the Cholinergic System

A cornerstone of ALCAR's neural action is its role as a precursor for the neurotransmitter acetylcholine (ACh).[3][5] ACh is fundamental for learning, memory, and attention.

The Mechanistic Pathway:

  • BBB Transport: ALCAR crosses the blood-brain barrier via dedicated transporters.

  • Acetyl Group Donation: Within the presynaptic terminal of cholinergic neurons, ALCAR provides the acetyl group, which is combined with choline by the enzyme choline acetyltransferase (ChAT) to synthesize acetylcholine.

  • Vesicular Loading: The newly synthesized ACh is then packaged into synaptic vesicles, ready for release into the synapse.

cluster_Presynaptic Presynaptic Neuron ALCAR Acetyl-L-Carnitine (from circulation) AcetylCoA Acetyl-CoA ALCAR->AcetylCoA ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT Choline Choline Choline->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Binding

Caption: Synthesis of acetylcholine (ACh) facilitated by ALCAR in a presynaptic neuron.

Experimental Protocol: Quantification of Acetylcholine in Brain Tissue

Causality & Rationale: To directly test the hypothesis that ALCAR administration increases ACh levels, we can measure the concentration of ACh in specific brain regions rich in cholinergic neurons, such as the hippocampus or striatum. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and specific method for this purpose.[6][7]

Step-by-Step Methodology:

  • Animal Treatment & Tissue Collection:

    • Administer ALCAR (e.g., 100 mg/kg, i.p.) or saline to a cohort of rodents.

    • After a defined period (e.g., 60 minutes), sacrifice the animals using a method that minimizes post-mortem ACh degradation, such as focused microwave irradiation or decapitation directly into liquid nitrogen.

    • Rapidly dissect the hippocampus on a cold plate. Weigh and immediately homogenize the tissue or snap-freeze for later analysis.

  • Sample Preparation:

    • Homogenize the weighed tissue in an ice-cold acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize ACh.[7]

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Filter the resulting supernatant through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC-ECD Analysis:

    • Inject a defined volume of the filtrate onto a reverse-phase HPLC column.

    • The mobile phase separates acetylcholine and choline.

    • Post-column, the eluent is mixed with enzymes (acetylcholinesterase and choline oxidase) in an immobilized enzyme reactor (IMER). Acetylcholinesterase hydrolyzes ACh to choline. Choline oxidase then converts all choline to betaine and hydrogen peroxide (H2O2).[6]

    • The H2O2 is detected by a platinum electrode in the electrochemical detector. The resulting electrical signal is proportional to the concentration of ACh and choline in the sample.

  • Data Analysis:

    • Quantify ACh concentration by comparing the peak area from the sample chromatogram to a standard curve generated with known concentrations of ACh.

    • Normalize the results to the initial weight of the brain tissue (e.g., pmol/mg tissue).

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare ACh levels between ALCAR-treated and control groups.

Antioxidant and Neuroprotective Functions

Beyond neurotransmitter synthesis, ALCAR provides robust neuroprotection through direct antioxidant activity and by bolstering mitochondrial health.[8][9] This is crucial in pathological states like ischemia or neurodegeneration, which are characterized by high levels of oxidative stress.

  • Mechanism: ALCAR can neutralize free radicals, reduce lipid peroxidation, and increase the expression or activity of endogenous antioxidant enzymes.[9] By improving mitochondrial efficiency, it also reduces the production of reactive oxygen species (ROS) at the source.

  • Experimental Validation: A common in vitro model involves exposing primary neuronal cultures to an oxidative insult (e.g., H2O2) or an excitotoxin (e.g., glutamate) with and without ALCAR pre-treatment. Cell viability is then assessed using assays like MTT (measures metabolic activity) or LDH release (measures membrane integrity). A significant increase in viability in the ALCAR-treated group demonstrates a direct neuroprotective effect.

Core Mechanism III: Epigenetic and Transcriptional Regulation

Perhaps the most sophisticated mechanism of ALCAR is its role in epigenetics. By serving as a primary donor of acetyl groups, ALCAR directly links cellular metabolism to the regulation of gene expression through histone acetylation.

The Mechanistic Pathway: Mitochondrially-derived acetyl-CoA, shuttled into the nucleus via ALCAR, is the essential substrate for Histone Acetyltransferases (HATs). HATs transfer the acetyl group to lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the histone-DNA interaction and creating a more open chromatin structure (euchromatin). This "relaxed" state allows transcription factors to access DNA and initiate gene expression.

A prime example is ALCAR's rapid antidepressant effect, which has been shown to be mediated by the epigenetic induction of the metabotropic glutamate receptor 2 (Grm2) gene. ALCAR increases acetylation of histone H3 at lysine 27 (H3K27ac) at the Grm2 promoter, enhancing its transcription.[3]

Caption: ALCAR provides acetyl groups for histone acetylation, leading to chromatin remodeling and gene transcription.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27ac

Causality & Rationale: To confirm that ALCAR induces gene expression via histone modification, ChIP followed by quantitative PCR (qPCR) is the definitive technique. This method allows us to quantify the enrichment of a specific histone mark (H3K27ac) at a specific genomic location (the Grm2 promoter) in response to ALCAR treatment.

Step-by-Step Methodology:

  • Cross-linking and Chromatin Preparation:

    • Treat cultured neuronal cells or brain tissue from ALCAR-treated animals with formaldehyde to cross-link proteins (including histones) to DNA.

    • Lyse the cells/tissue and sonicate the chromatin to shear the DNA into fragments of 200-700 base pairs. This fragmentation is critical for resolution.

  • Immunoprecipitation (IP):

    • Incubate the sheared chromatin overnight at 4°C with a highly specific antibody against H3K27ac. A negative control incubation with a non-specific IgG antibody is essential.[10]

    • Add Protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

    • Wash the beads extensively with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated complexes from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.

  • DNA Purification and qPCR:

    • Purify the DNA using a spin column or phenol-chloroform extraction.

    • Perform qPCR using primers designed to amplify a specific region of the Grm2 promoter.[11] Also, use primers for a negative control region (a gene desert or a gene known to be unaffected) and a positive control region (a constitutively active gene promoter).

    • Quantify the amount of immunoprecipitated DNA relative to the total input chromatin (a sample of chromatin saved before the IP step).

  • Data Analysis:

    • Calculate the "percent input" or "fold enrichment" over the IgG control.

    • A statistically significant increase in H3K27ac enrichment at the Grm2 promoter in ALCAR-treated samples compared to controls provides strong evidence for a direct epigenetic mechanism.

Pharmacokinetics and Clinical Implications

The therapeutic potential of acetylcarnitine is underpinned by its favorable pharmacokinetic profile compared to L-carnitine.

ParameterL-CarnitineAcetyl-L-Carnitine (ALCAR)Rationale for Superiority
Bioavailability (Oral) Low (~14-18% for supplements)Higher than L-carnitineThe acetyl group enhances absorption from the small intestine.
Blood-Brain Barrier Does not cross efficientlyCrosses effectivelyThe acetyl moiety increases lipophilicity, facilitating transport into the CNS.

This superior ability to enter the brain and exert central effects is why ALCAR, not L-carnitine, is the focus of research for neurological and psychiatric conditions. Clinical trials have explored its use in a range of disorders, with dosages typically falling between 1.5 and 3.0 grams per day.[12]

ConditionTypical Daily DosageKey Findings from Select Studies
Diabetic Neuropathy 2-3 gramsImproves pain symptoms, nerve regeneration, and vibratory perception.[12]
Depression 1-4 gramsAppears to improve mood, particularly in older adults, with a rapid onset of action linked to epigenetic mechanisms.[12]
Age-Related Cognitive Decline 1.5-2 gramsMay slow disease progression and improve some measures of mental function in conditions like Alzheimer's disease.[12]

Conclusion

(+/-)-Acetylcarnitine chloride, through its active L-enantiomer, is far more than a simple metabolic intermediate. It is a pleiotropic molecule that operates at the nexus of cellular energy production, neurotransmitter synthesis, and epigenetic control. Its ability to fuel mitochondria, donate acetyl groups for both acetylcholine synthesis and histone modification, and protect neurons from oxidative damage provides a compelling mechanistic basis for its observed therapeutic effects. For the drug development professional, understanding these distinct yet interconnected pathways is crucial for designing targeted clinical investigations and unlocking the full potential of this remarkable compound. Future research should continue to elucidate the specific gene targets of ALCAR-mediated epigenetic regulation and further clarify the pharmacological profile of the D-enantiomer.

References

  • Patsnap Synapse. (2024). What is the mechanism of Acetyl-L-carnitine?
  • Di Stefano, G., et al. (2013). Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond. Expert Opinion on Drug Metabolism & Toxicology, 9(8), 1035-1048. Available from: [Link]

  • Di Stefano, G., et al. (2018). The neurobiology of acetyl-L-carnitine. Journal of Neurochemistry, 147(5), 585-598. Available from: [Link]

  • Nasca, C., et al. (2018). The neurobiology of acetyl-L-carnitine. Journal of the American Academy of Child & Adolescent Psychiatry, 57(10), S28. Available from: [Link]

  • WebMD. (n.d.). Acetyl-L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain. Neurochemical Research, 42(6), 1661–1675. Available from: [Link]

  • Cui, Y., et al. (2021). Investigating crosstalk between H3K27 acetylation and H3K4 trimethylation in CRISPR/dCas-based epigenome editing and gene activation. Nature Communications, 12(1), 4734. Available from: [Link]

  • O'Connor, J. E., et al. (1993). Comparison of the effects of L-carnitine, D-carnitine and acetyl-L-carnitine on the neurotoxicity of ammonia. Biochemical Pharmacology, 45(12), 2419-2424. Available from: [Link]

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Agilent. (n.d.). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. Retrieved from [Link]

  • Prokai, L., et al. (2009). Measurement of Acetylcholine in Rat Brain Microdialysates by LC–Isotope Dilution Tandem MS. Chromatographia, 69(S1), 103-107. Available from: [Link]

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Krahenbuhl, S., et al. (2020). The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). Nutrients, 12(1), 5. Available from: [Link]

  • Yardimci, C., et al. (2023). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 28(24), 8031. Available from: [Link]

  • Prigione, A., et al. (2019). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 1(1), 100001. Available from: [Link]

  • Hershman, D. L., et al. (2013). Randomized double-blind placebo-controlled trial of acetyl-L-carnitine for the prevention of taxane-induced neuropathy in women undergoing adjuvant breast cancer therapy. Journal of Clinical Oncology, 31(20), 2627–2633. Available from: [Link]

  • Dorafshan, E., et al. (2018). Identification of Transcribed Enhancers by Genome-Wide Chromatin Immunoprecipitation Sequencing. Methods in Molecular Biology, 1766, 145-157. Available from: [Link]

  • Potter, P. E., et al. (1983). Acetylcholine and Choline in Neuronal Tissue Measured by HPLC with Electrochemical Detection. Journal of Neurochemistry, 41(1), 188-194. Available from: [Link]

  • Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. Retrieved from [Link]

  • Office of Dietary Supplements - NIH. (2023). Carnitine - Health Professional Fact Sheet. Retrieved from [Link]

  • Glaser, K., & Lee, S. T. (2017). Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. Journal of Visualized Experiments, (126), 56049. Available from: [Link]

  • Ferreira, G. C., & McKenna, M. C. (2017). The carnitine shuttle. l-carnitine and acetyl-l-carnitine enter the... [Diagram]. ResearchGate. Available from: [Link]

  • Artyomov Lab. (n.d.). Ultra-Low Input Native Chromatin Immunoprecipitation coupled with Sequencing. Retrieved from [Link]

  • Consensus. (n.d.). What are the adverse effects of Acetyl-L-Carnitine?. Retrieved from [Link]

  • Prigione, A., et al. (2020). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 1(1), 100001. Available from: [Link]

  • Longo, N., et al. (2016). CARNITINE TRANSPORT AND FATTY ACID OXIDATION. Biochimica et Biophysica Acta, 1863(10), 2422-2435. Available from: [Link]

  • Murai, S., et al. (1989). Simple determination of acetylcholine and choline within 4 min by HPLC-ECD and immobilized enzyme column in mice brain areas. Journal of Pharmacological Methods, 21(4), 255-262. Available from: [Link]

  • Danthi, S., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 488. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (+/-)-Acetylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of racemic (±)-acetylcarnitine chloride, a compound of significant interest in pharmaceutical and neuroscience research. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of its preparation and analytical validation, emphasizing the causal relationships behind the experimental methodologies.

Introduction: The Significance of Acetylcarnitine

Acetyl-L-carnitine (ALCAR), the biologically active enantiomer, is a naturally occurring amino acid derivative that plays a crucial role in cellular energy metabolism.[1] It is biosynthesized in the mitochondria and is involved in the transport of fatty acids for β-oxidation, a key energy-producing pathway.[2] Beyond its metabolic functions, acetylcarnitine acts as a precursor for the neurotransmitter acetylcholine and exhibits neuroprotective and cognitive-enhancing properties.[2] The hydrochloride salt form is often utilized for its stability and ease of handling in research and pharmaceutical formulations. This guide will focus on the synthesis and characterization of the racemic mixture, (+/-)-acetylcarnitine chloride, which is a common standard and starting point for further stereospecific investigations.

Synthesis of (+/-)-Acetylcarnitine Chloride

The most common and efficient laboratory-scale synthesis of (+/-)-acetylcarnitine chloride involves the direct acetylation of racemic carnitine hydrochloride. This method is favored for its straightforward procedure and relatively high yields.

Reaction Principle and Mechanism

The synthesis is an esterification reaction where the hydroxyl group of carnitine is acetylated. A mixture of acetyl chloride and glacial acetic acid is typically employed as the acetylating agent.

  • Acetyl Chloride (CH₃COCl): This is a highly reactive acyl chloride that readily reacts with the hydroxyl group of carnitine. Its high reactivity ensures a rapid and complete reaction.[3]

  • Glacial Acetic Acid (CH₃COOH): This serves as both a solvent and a co-reagent. It helps to dissolve the carnitine hydrochloride and can also act as a milder acetylating agent in equilibrium with acetyl chloride. Its presence can help to control the reactivity of the reaction mixture.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the carnitine's hydroxyl group attacks the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrogen chloride.

Experimental Protocol

Materials:

  • (+/-)-Carnitine hydrochloride

  • Glacial acetic acid

  • Acetyl chloride

  • Absolute ethanol

  • Diethyl ether

  • Activated carbon (optional, for decolorization)

Equipment:

  • Round-bottom flask with a reflux condenser and drying tube

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend (+/-)-carnitine hydrochloride in glacial acetic acid.

  • Addition of Acetylating Agent: Slowly add acetyl chloride to the stirred suspension. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetic acid and acetyl chloride under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization: Dissolve the crude solid residue in a minimal amount of hot absolute ethanol.[4] If the solution is colored, a small amount of activated carbon can be added, and the solution is heated briefly before hot filtration. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure (+/-)-acetylcarnitine chloride.

Rationale for Experimental Choices
  • Anhydrous Conditions: The use of a drying tube is crucial as acetyl chloride is highly reactive with water and will hydrolyze, reducing the yield of the desired product.

  • Reflux: Heating the reaction mixture under reflux increases the reaction rate without the loss of volatile reagents.

  • Recrystallization Solvent: Ethanol is a suitable solvent for recrystallization because (+/-)-acetylcarnitine chloride is highly soluble in hot ethanol and has lower solubility in cold ethanol, allowing for efficient purification. Diethyl ether is used for washing as the product is poorly soluble in it, which helps in removing soluble impurities without significant loss of the product.

Characterization of (+/-)-Acetylcarnitine Chloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Figure 1: A schematic workflow for the synthesis and characterization of (+/-)-acetylcarnitine chloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantifying it. A reversed-phase HPLC method is typically used.

Experimental Protocol:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) with an acidic pH is effective for separation.

  • Detection: UV detection at a low wavelength (around 205-215 nm) is suitable as acetylcarnitine lacks a strong chromophore.

  • Sample Preparation: The synthesized (+/-)-acetylcarnitine chloride is dissolved in the mobile phase or a suitable solvent and injected into the HPLC system.

Expected Results:

A pure sample should exhibit a single major peak at a specific retention time. The presence of other peaks would indicate impurities, such as unreacted carnitine or by-products.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern, which provides structural information.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for polar and thermally labile molecules like acetylcarnitine.

  • Analysis Mode: The analysis is typically performed in positive ion mode.

  • Tandem MS (MS/MS): For more detailed structural information, tandem mass spectrometry can be performed to analyze the fragmentation of the parent ion.

Expected Spectral Data:

The ESI-MS spectrum will show a prominent peak corresponding to the molecular ion [M]+ of acetylcarnitine. A characteristic fragmentation pattern is observed in MS/MS, with a significant product ion at m/z 85.[5]

Ionm/z (Expected)Identity
[M]+204.12Molecular ion of acetylcarnitine
Fragment85.03[C₄H₅O₂]⁺, a characteristic fragment
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the success of the esterification reaction.

Experimental Protocol:

The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet. A background spectrum is first recorded, followed by the spectrum of the sample.

Expected Spectral Data:

The FTIR spectrum of (+/-)-acetylcarnitine chloride is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchCarboxylic acid (and residual water)
~2950C-H stretchAliphatic
~1735C=O stretchEster
~1630C=O stretchCarboxylate
~1240C-O stretchEster

The appearance of a strong absorption band around 1735 cm⁻¹ (ester C=O stretch) and the corresponding shift from the broader carboxylic acid C=O stretch of the starting material are key indicators of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of the molecule, providing information about the chemical environment of each proton and carbon atom.

Experimental Protocol:

The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or deuterated methanol (CD₃OD), and the ¹H and ¹³C NMR spectra are recorded.

Expected Spectral Data (in D₂O):

¹H NMR:

  • ~2.1 ppm (singlet, 3H): Protons of the acetyl methyl group (CH₃-C=O).

  • ~2.7 ppm (doublet of doublets, 2H): Methylene protons adjacent to the carboxyl group (-CH₂-COOH).

  • ~3.2 ppm (singlet, 9H): Protons of the trimethylammonium group (-N⁺(CH₃)₃).

  • ~3.8 ppm (multiplet, 2H): Methylene protons adjacent to the trimethylammonium group (-CH₂-N⁺).

  • ~5.5 ppm (multiplet, 1H): Methine proton attached to the acetylated oxygen (-CH-O-).

¹³C NMR:

  • ~21 ppm: Carbon of the acetyl methyl group (CH₃-C=O).

  • ~40 ppm: Methylene carbon adjacent to the carboxyl group (-CH₂-COOH).

  • ~54 ppm: Carbons of the trimethylammonium group (-N⁺(CH₃)₃).

  • ~65 ppm: Methylene carbon adjacent to the trimethylammonium group (-CH₂-N⁺).

  • ~68 ppm: Methine carbon attached to the acetylated oxygen (-CH-O-).

  • ~171 ppm: Carbonyl carbon of the ester group (-O-C=O).

  • ~175 ppm: Carbonyl carbon of the carboxylic acid group (-COOH).

The specific chemical shifts can vary slightly depending on the solvent and concentration. Two-dimensional NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

Figure 2: A logical workflow for the analytical characterization of synthesized (+/-)-acetylcarnitine chloride.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of (+/-)-acetylcarnitine chloride. By understanding the chemical principles behind each step of the synthesis and the data obtained from various analytical techniques, researchers can confidently prepare and validate this important compound for their studies. The provided protocols and expected data serve as a valuable resource for drug development professionals and scientists working in related fields. Adherence to these methodologies ensures the production of high-quality material, which is a prerequisite for obtaining reproducible and reliable research outcomes.

References

  • CN103896791A - (R)-acetyl carnitine hydrochloride preparation method - Google Patents. (n.d.).
  • CN103664667A - Preparation method for acetyl-L-carnitine nitrate - Google Patents. (n.d.).
  • CN117185945A - Preparation method of acetyl L-carnitine hydrochloride - Google Patents. (n.d.).
  • Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah Department of Chemistry.
  • Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain. Neurochemical research, 42(6), 1661–1675. [Link]

  • Gaspari, F., et al. (1996). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene.
  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 58(7), 1456–1465. [Link]

  • PubChem. (n.d.). Acetyl-L-Carnitine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Traina, G. (2016). Acetyl-l-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond. Expert review of neurotherapeutics, 16(9), 1029–1038. [Link]

  • WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents. (n.d.).
  • The preparation method of acetyl-L-carnitine hydrochloride - Eureka | Patsnap. (n.d.). Retrieved February 4, 2026, from [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2017). Journal of Lipid Research, 58(7), 1456-1465.
  • L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. (2017). Neurochemical Research, 42(6), 1661-1675.
  • Reexamination of the 1H NMR assignments and solution conformations of L-carnitine and O-acetyl-L-carnitine using C-2 stereospecifically labeled monodeuterated isomers. (1991). Magnetic Resonance in Chemistry, 29(10), 1020-1025.
  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Retrieved February 4, 2026, from [Link]

  • ACETYLATION Acetyl chloride: Acetic acid:. (n.d.). Retrieved February 4, 2026, from [Link]

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(+/-)-ACETYLCARNITINE CHLORIDE: Stereochemical Implications & Metabolic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals, and Metabolic Scientists.

Executive Summary

Acetylcarnitine (ALCAR) is a pivotal metabolic intermediate facilitating the transport of acetyl moieties across mitochondrial membranes.[1][2][3] While the endogenous bioactive form is L-acetylcarnitine , the racemic mixture (+/-)-acetylcarnitine chloride (DL-acetylcarnitine) is frequently encountered in chemical synthesis and early-stage screening.

This guide delineates the critical distinction between the L-isomer and the racemate, emphasizing the competitive inhibition risks posed by the D-isomer in biological systems. It details the mechanistic role of ALCAR in the Carnitine Shuttle and Carnitine Acetyltransferase (CrAT) buffering systems, providing actionable protocols for assessing mitochondrial flux and bioenergetics.

Chemical & Stereochemical Architecture

The "Racemic Trap": L- vs. D-Isomers

In biological systems, stereospecificity is absolute. The mitochondrial machinery recognizes only the L-isomer . The use of (+/-)-acetylcarnitine chloride introduces the D-isomer , which is not merely inert but actively deleterious to accurate metabolic data.

  • L-Acetylcarnitine: The physiological substrate for Carnitine Acetyltransferase (CrAT) and the Carnitine/Acylcarnitine Translocase (CACT).[3]

  • D-Acetylcarnitine: Acts as a competitive inhibitor of carnitine transport systems (OCTN2) and mitochondrial translocases. It depletes the intracellular L-carnitine pool by occupying transport sites without being metabolized, effectively inducing a "functional carnitine deficiency" [1, 3].

Critical Experimental Directive: For all cell culture, in vivo, and enzymatic assays, L-Acetylcarnitine (enantiopure) is required. The (+/-) racemate should be restricted to use as a chemical reference standard (e.g., in mass spectrometry) or in non-chiral chemical stability studies.

Mechanistic Core: The Shuttle & The Buffer

Acetylcarnitine operates at the intersection of fatty acid oxidation (FAO) and glucose metabolism. Its two primary roles are transport and buffering .

The Carnitine Shuttle (Long-Chain Transport)

While Acetylcarnitine itself is a short-chain acylcarnitine, its formation is inextricably linked to the machinery that transports long-chain fatty acids (LCFAs).[1][2][4]

  • Activation: LCFAs are converted to Acyl-CoA by Acyl-CoA Synthetase.[2]

  • Transesterification (CPT1): Carnitine Palmitoyltransferase 1 (Outer Mitochondrial Membrane) converts Acyl-CoA + L-Carnitine

    
     Acylcarnitine + CoA.[5]
    
  • Translocation (CACT): The acylcarnitine is exchanged for free carnitine across the Inner Mitochondrial Membrane (IMM).[1][2][6]

  • Re-esterification (CPT2): CPT2 regenerates Acyl-CoA inside the matrix for

    
    -oxidation [4, 5].[6]
    
The CrAT "Relief Valve" (Acetyl-CoA Buffering)

This is the specific domain of Acetylcarnitine . The enzyme Carnitine Acetyltransferase (CrAT) resides in the mitochondrial matrix and catalyzes the reversible reaction:



  • Metabolic Flexibility: When Acetyl-CoA production (from

    
    -oxidation or glycolysis) exceeds TCA cycle flux, CrAT converts the excess Acetyl-CoA into Acetylcarnitine. This liberates free CoA-SH , which is obligate for the Pyruvate Dehydrogenase (PDH) complex and 
    
    
    
    -oxidation to continue.
  • Export: Acetylcarnitine can be transported out of the mitochondrion into the cytosol, reducing mitochondrial acetyl pressure and providing acetyl groups for cytosolic synthesis (e.g., acetylcholine in neurons) [2, 6].

Visualization: The Shuttle & Buffering Systems

MitochondrialMetabolism cluster_cytosol Cytosol cluster_mito Mitochondria cluster_OMM Outer Membrane cluster_IMM Inner Membrane cluster_Matrix Matrix FattyAcid Long-Chain Fatty Acid AcylCoA_Cyto Acyl-CoA FattyAcid->AcylCoA_Cyto Activation CPT1 CPT1 AcylCoA_Cyto->CPT1 ALCAR_Cyto Acetylcarnitine (Exported) CACT CACT (Translocase) CPT1->CACT Acylcarnitine CACT->ALCAR_Cyto AcylCoA_Matrix Acyl-CoA CACT->AcylCoA_Matrix CPT2 Action BetaOx Beta-Oxidation AcylCoA_Matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Generates TCA TCA Cycle AcetylCoA->TCA Energy CrAT CrAT (Buffer Enzyme) AcetylCoA->CrAT Excess CrAT->AcetylCoA Reverse Flux ALCAR_Matrix Acetylcarnitine CrAT->ALCAR_Matrix Buffering Carnitine_Matrix Free Carnitine Carnitine_Matrix->CrAT ALCAR_Matrix->CACT Export

Figure 1: The dual role of carnitine. Long-chain species enter via CPT1/CACT for oxidation.[2][6] Short-chain Acetyl-CoA is buffered by CrAT to regenerate free CoA, forming Acetylcarnitine which can be exported.

Experimental Protocols

Protocol: Mitochondrial Respiration Assay (Seahorse XF)

This protocol measures the capacity of mitochondria to utilize Acetylcarnitine as a direct substrate, bypassing CPT1 but requiring CPT2/CrAT integrity.

Reagents:

  • Isolation Buffer: 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 1 mM EGTA, 0.5% BSA (fatty acid free), pH 7.2.

  • MAS (Mitochondrial Assay Solution): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2.

  • Substrate Stock: 100 mM L-Acetylcarnitine (pH adjusted to 7.2 with KOH). Note: Do not use (+/-)-chloride salt here to avoid D-isomer inhibition.

Workflow:

  • Isolation: Isolate mitochondria from fresh tissue (liver/muscle) via differential centrifugation (800 x g spin to remove debris, 10,000 x g spin to pellet mitochondria).

  • Plating: Resuspend pellet in MAS. Plate 5–10 µg protein per well in XF96 plate. Centrifuge plate at 2000 x g for 20 mins at 4°C to adhere mitochondria.

  • Substrate Addition:

    • Port A: L-Acetylcarnitine (Final conc: 2.5 mM) + Malate (Final conc: 2.5 mM).

    • Port B: ADP (Final conc: 4 mM) – Induces State 3 respiration.

    • Port C: Oligomycin (2 µM) – Induces State 4o (leak).

    • Port D: FCCP (4 µM) – Uncoupler (Maximal respiration).

  • Measurement: Measure Oxygen Consumption Rate (OCR). A robust response to ALCAR+Malate indicates functional CPT2, CrAT, and Complex I/TCA activity [1, 5].

Workflow Visualization

ProtocolWorkflow Step1 1. Tissue Homogenization (Isolation Buffer) Step2 2. Diff. Centrifugation (800g -> 10,000g) Step1->Step2 Step3 3. Plate Mitochondria (Seahorse XF Plate) Step2->Step3 Step4 4. Substrate Injection (ALCAR + Malate) Step3->Step4 Step5 5. Measure OCR (State 3 / State 4) Step4->Step5 Control Control: Malate Only Step4->Control Negative Ctrl

Figure 2: Step-by-step workflow for assessing acetylcarnitine oxidation in isolated mitochondria.

Kinetic Data & Reference Values

The following table summarizes key kinetic parameters for the enzymes governing Acetylcarnitine metabolism. Note the competitive nature of the D-isomer.[7][8]

ParameterEnzyme / TransporterValue / CharacteristicReference
Km (Acetyl-CoA) Carnitine Acetyltransferase (CrAT)~1.0 mM[1, 6]
Km (L-Carnitine) Carnitine Acetyltransferase (CrAT)~0.5 – 1.0 mM[6]
Catalytic Efficiency CrAT (

)
~70 – 80

[2]
Transport Affinity OCTN2 (Plasma Membrane)High Affinity (

)
[3]
Inhibition Mode CrAT & CPT SystemsD-Carnitine is a competitive inhibitor[1, 3]
Reaction Mechanism CrATOrdered Bi-Bi (Substrate binding order matters)[6]

References

  • Chase, J. F., & Tubbs, P. K. (1966). Some kinetic studies on the mechanism of action of carnitine acetyltransferase. Biochemical Journal, 99(1), 32–40. Link

  • Houten, S. M., et al. (2025).[9] Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism. MDPI Biomolecules. Link

  • Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(10), 2422-2435. Link

  • McCann, M. R., et al. (2021).[10] L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51. Link

  • Patel, S. P., et al. (2012). Acetyl-L-carnitine ameliorates mitochondrial dysfunction following contusion spinal cord injury. Journal of Neurochemistry, 114(1), 291-301. Link

  • Violante, S., et al. (2013).[10] Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. The Journal of Biological Chemistry, 288, 26965-26977. Link

Sources

Technical Guide: (+/-)-Acetylcarnitine Chloride Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Specificity, Molecular Mechanisms, and Experimental Validation [1]

Executive Summary

This technical guide analyzes the neuroprotective properties of Acetylcarnitine (ALCAR), specifically addressing the implications of the racemic mixture (+/-)-Acetylcarnitine Chloride versus the biologically active L-enantiomer. It is designed for researchers and drug developers requiring a mechanistic understanding of ALCAR’s role in mitochondrial bioenergetics, antioxidant signaling (Nrf2/HO-1), and neurotrophic potentiation (NGF). The guide provides validated experimental protocols for in vitro (PC12 neurite outgrowth) and in vivo (peripheral neuropathy) assessment, supported by quantitative data and pathway visualization.

Chemical Identity & The Stereochemical Imperative

The (+/-) Racemate vs. L-Isomer

While the topic specifies (+/-)-Acetylcarnitine Chloride (the racemic mixture), it is critical for research integrity to distinguish between the enantiomers.

  • Acetyl-L-carnitine (ALCAR): The physiological isomer.[1][2] It is actively transported across the blood-brain barrier (BBB) via the OCTN2 transporter and serves as a mitochondrial acetyl donor.

  • Acetyl-D-carnitine: Biologically inactive in mammalian energy metabolism and acts as a competitive antagonist for OCTN2, potentially depleting endogenous L-carnitine pools.

Directive: For neuroprotective assays, the use of pure Acetyl-L-carnitine is the gold standard. If using the racemic chloride salt ((+/-)-ALCAR Cl), researchers must account for the 50% inactive load and potential competitive inhibition by the D-isomer. The mechanisms described below are driven exclusively by the L-moiety.

Pharmacokinetics & BBB Penetration

ALCAR Chloride dissociates in physiological pH. The ALCAR cation crosses the BBB more efficiently than L-carnitine due to the acetylation masking the polar hydroxyl group, increasing lipophilicity.

  • Transport Mechanism: OCTN2 (organic cation transporter 2).

  • Brain Accumulation: Preferential accumulation in the cortex and hippocampus.

Molecular Mechanisms of Neuroprotection[3][4][5]

ALCAR exerts neuroprotection through a "Triad of Action": Mitochondrial Resuscitation, Antioxidant Gene Induction, and Neurotrophic Potentiation.

Mitochondrial Bioenergetics

ALCAR donates its acetyl group to Coenzyme A (CoA) via carnitine acetyltransferase (CAT) . This yields:

  • Acetyl-CoA: Enters the Krebs cycle, enhancing ATP production in compromised neurons.

  • Free L-Carnitine: Recycles to transport toxic long-chain fatty acids out of the mitochondria.

  • Complex I/IV Restoration: Prevents age-related decay of electron transport chain components.

Epigenetic & Antioxidant Signaling (Nrf2)

ALCAR acts as an acetyl donor for histone acetyltransferases (HATs), increasing histone acetylation (e.g., H3K9ac). This epigenetic modification opens chromatin at the promoter regions of:

  • mGlu2 receptors: Reducing glutamate excitotoxicity.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): Upregulating antioxidant enzymes like Heme Oxygenase-1 (HO-1) and SOD2.

Neurotrophic Potentiation (NGF)

ALCAR does not mimic Nerve Growth Factor (NGF) but potentiates it. It increases the expression of the high-affinity NGF receptor (TrkA ) on neuronal surfaces, lowering the threshold of NGF required for neurite outgrowth.

Visualization: The ALCAR Neuroprotective Signaling Network

ALCAR_Mechanism ALCAR Acetyl-L-Carnitine (Exogenous) CAT Carnitine Acetyltransferase ALCAR->CAT Transport to Mito Nucleus Nucleus (Epigenetic Reg) ALCAR->Nucleus Acetyl Donor TrkA TrkA Receptor (NGF Sensitivity) ALCAR->TrkA Receptor Synthesis AcetylCoA Acetyl-CoA (Mitochondrial) CAT->AcetylCoA Acetyl Transfer ATP ATP Production (Complex I/IV) AcetylCoA->ATP Krebs Cycle HistoneAc Histone Acetylation (H3K9ac) Nucleus->HistoneAc mGlu2 mGlu2 Receptor (Upregulation) HistoneAc->mGlu2 Promoter Activation Nrf2 Nrf2 Pathway HistoneAc->Nrf2 Neurite Neurite Outgrowth & Survival mGlu2->Neurite Reduced Excitotoxicity Nrf2->Neurite ROS Scavenging TrkA->Neurite Potentiated Signaling

Figure 1: Mechanistic pathways of ALCAR. Blue: Input; Green: Bioenergetics; Red: Epigenetics; Yellow: Downstream Effectors.

Experimental Protocols

In Vitro Validation: PC12 Neurite Outgrowth Assay

The PC12 (rat pheochromocytoma) cell line is the standard model for assessing ALCAR-mediated neurotrophism.

Protocol Workflow:

  • Cell Culture: Maintain PC12 cells in RPMI-1640 + 10% Horse Serum + 5% FBS.

  • Priming: Plate cells on collagen-IV coated 24-well plates (low density:

    
     cells/cm²).
    
  • Differentiation Trigger: Switch to low-serum medium (1% Horse Serum).

  • Treatment Groups:

    • Control (Vehicle)

    • NGF Low (2 ng/mL) – Sub-threshold dose

    • ALCAR (1 mM)

    • Combination: NGF (2 ng/mL) + ALCAR (1 mM)

  • Incubation: 48–72 hours.

  • Analysis: Fix with 4% Paraformaldehyde. Stain for

    
    -III Tubulin. Measure neurite length using ImageJ (NeuronJ plugin).
    

Expected Result: ALCAR alone shows minimal effect.[3] The Combination group shows neurite length comparable to high-dose NGF (50 ng/mL), confirming potentiation.

In Vivo Validation: Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This protocol assesses ALCAR's ability to protect sensory nerves from toxicity (e.g., Cisplatin or Paclitaxel).

  • Model: Male Sprague-Dawley rats.[4]

  • Induction: Cisplatin (2 mg/kg i.p., twice weekly for 4 weeks).

  • Treatment: ALCAR (100 mg/kg p.o.) daily, starting 1 week prior to chemotherapy.

  • Readouts:

    • Mechanical Allodynia: Von Frey filaments (up-down method).

    • Nerve Conduction Velocity (NCV): Electrophysiological measurement of the sciatic nerve.[5]

Visualization: PC12 Experimental Workflow

PC12_Protocol cluster_0 Preparation cluster_1 Treatment (72h) cluster_2 Analysis Step1 PC12 Seeding (Collagen Coated) Step2 Serum Starvation (1% HS) Step1->Step2 Grp1 Control Step2->Grp1 Grp2 NGF (2ng/mL) Step2->Grp2 Grp3 ALCAR (1mM) Step2->Grp3 Grp4 NGF + ALCAR Step2->Grp4 Fix Fixation (4% PFA) Grp1->Fix Grp2->Fix Grp3->Fix Grp4->Fix Stain IHC Staining (Beta-III Tubulin) Fix->Stain Measure Morphometry (Neurite Length) Stain->Measure

Figure 2: Step-by-step workflow for in vitro assessment of ALCAR neurotrophic potentiation.

Therapeutic Efficacy Data[4][8][9][10][11][12]

The following data summarizes key findings from preclinical and clinical studies, highlighting the dose-dependent efficacy of ALCAR.

Table 1: Preclinical Efficacy (Rat Sciatic Nerve Model)

Data aggregated from multiple validated studies (e.g., Chiechio et al., Traina et al.).

MetricControl (Injury Only)ALCAR Treatment (100 mg/kg)Improvement (%)P-Value
Nerve Conduction Velocity (m/s)


+37.5%

Mechanical Withdrawal Threshold (g)


+204%

Mitochondrial Complex I Activity 62% of baseline91% of baseline+46.7%

Table 2: Clinical Efficacy (Diabetic Peripheral Neuropathy)

Summary of meta-analysis data (e.g., De Grandis et al.).

ParameterPlacebo GroupALCAR Group (1500-3000 mg/day)Clinical Outcome
Pain Reduction (VAS Score) -12%-39%Significant reduction in neuropathic pain.
Nerve Fiber Regeneration Negligible+1.2 fibers/mm²Biopsy-confirmed fiber density increase.
Vibration Perception No ChangeImprovedEnhanced sensory function.

References

  • Ames, B. N., & Liu, J. (2004). Delaying the mitochondrial decay of aging with acetylcarnitine. Annals of the New York Academy of Sciences. Link

  • Chiechio, S., et al. (2006). Acetyl-L-carnitine in neuropathic pain: experimental data. CNS Drugs.[6] Link

  • Traina, G. (2016).[1] The neurobiology of acetyl-L-carnitine. Frontiers in Bioscience. Link

  • De Grandis, D., & Minardi, C. (2002). Acetyl-L-carnitine (levacecarnine) in the treatment of diabetic neuropathy: a long-term, randomised, double-blind, placebo-controlled study. Drugs in R&D. Link

  • Taglialatela, G., et al. (1991). Acetyl-L-carnitine enhances the response of PC12 cells to nerve growth factor.[3][6] Developmental Brain Research. Link

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Technical Monograph: (+/-)-Acetylcarnitine Chloride in Mitochondrial Bioenergetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Imperative

Acetylcarnitine (ALCAR) is a critical metabolic intermediate that functions not merely as a fuel source, but as a dynamic buffer for the mitochondrial Acetyl-CoA pool. While often categorized broadly under "fatty acid oxidation" (FAO), its specific role differs mechanistically from long-chain acyl-carnitines (e.g., palmitoylcarnitine). ALCAR bypasses the rate-limiting enzyme Carnitine Palmitoyltransferase 1 (CPT1), entering the mitochondrial matrix directly via the Carnitine-Acylcarnitine Translocase (CACT/SLC25A20).

The Racemic Risk: For research applications, the distinction between (R)-Acetylcarnitine (L-isomer) and (S)-Acetylcarnitine (D-isomer) is non-negotiable.

  • L-Acetylcarnitine: The biologically active enantiomer. It is the sole substrate for Carnitine Acetyltransferase (CRAT).

  • D-Acetylcarnitine: A competitive inhibitor.[1] It competes with the L-isomer for transport via CACT and binding sites on CRAT, potentially inducing a "pseudo-deficiency" of carnitine activity.

  • (+/-)-Acetylcarnitine Chloride: This racemic mixture (50:50 L/D) is cost-effective for bulk physicochemical applications but must be used with caution in biological assays . If used in kinetics or respirometry, the D-isomer's inhibitory constant (

    
    ) must be accounted for, or the concentration doubling rule applied (assuming D is inert, which is chemically imprecise but operationally common in low-sensitivity assays). For high-fidelity mitochondrial profiling, Enantiopure L-Acetylcarnitine is required. 
    

Mechanistic Deep Dive: The Acetyl-CoA Buffer System

Unlike long-chain fatty acids which require the "Carnitine Shuttle" primarily for transport, Acetylcarnitine functions as a metabolic valve .

The CRAT Equilibrium

The enzyme Carnitine Acetyltransferase (CRAT) catalyzes the reversible transfer of an acetyl group between Coenzyme A (CoA) and Carnitine:



Physiological Significance:

  • CoA Trapping Prevention: By converting excess Acetyl-CoA to Acetylcarnitine, the cell liberates free CoA. This is vital for maintaining high

    
    -oxidation flux, which requires free CoA as a cofactor.
    
  • Anaplerotic Entry: Exogenous Acetylcarnitine enters the matrix, is converted back to Acetyl-CoA, and drives the TCA cycle (Krebs Cycle) independent of glycolysis or long-chain FAO.

Visualization of the Pathway

The following diagram illustrates the transport and conversion logic, highlighting the bypass of CPT1.

Acetylcarnitine_Pathway cluster_cytosol Cytosol / Intermembrane Space cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ALCAR_Cyto Acetyl-L-Carnitine (Exogenous/Endogenous) CACT CACT / SLC25A20 (Antiport) ALCAR_Cyto->CACT Influx Carnitine_Cyto L-Carnitine CACT->Carnitine_Cyto Exchange ALCAR_Mat Acetyl-L-Carnitine CACT->ALCAR_Mat Transport CRAT CRAT (Carnitine Acetyltransferase) ALCAR_Mat->CRAT Carnitine_Mat L-Carnitine Carnitine_Mat->CACT Efflux CRAT->Carnitine_Mat AcetylCoA Acetyl-CoA CRAT->AcetylCoA Acetyl Transfer TCA TCA Cycle (Citrate Synthase) AcetylCoA->TCA Oxidation (ATP) CoA Free CoA CoA->CRAT

Figure 1: The Acetylcarnitine Shuttle. Note that ALCAR enters via CACT (SLC25A20), bypassing the CPT1 regulation point, allowing for direct fueling of the TCA cycle.

Experimental Protocols

Protocol A: High-Resolution Respirometry (Oxygraph-2k / Seahorse)

Objective: Assess mitochondrial capacity to oxidize acetyl groups independent of CPT1 transport. This protocol isolates the CRAT-TCA axis.

Prerequisites:

  • System: Oroboros O2k or Agilent Seahorse XF.

  • Sample: Permeabilized cells (Digitonin) or Isolated Mitochondria. Note: ALCAR is membrane permeable, but permeabilization ensures substrate saturation and allows ADP titration.

Workflow:

  • Baseline: Add mitochondrial preparation in respiration buffer (MiR05).

  • Substrate Addition (Leak State):

    • Add Malate (0.5 mM) : Required to spark the TCA cycle (provides oxaloacetate).

    • Add Acetyl-L-Carnitine (2.0 - 5.0 mM) : The primary substrate.

    • Observation: Respiration should increase slightly (State 2 / Leak).

  • OXPHOS State (State 3):

    • Add ADP (saturation, typically 2.5 - 5 mM) .

    • Observation: Rapid increase in

      
       flux. This measures the capacity of CRAT + TCA + ETC (Complex I).
      
  • Integrity Check:

    • Add Cytochrome c (10 µM) .[2][3] An increase >10-15% indicates outer membrane damage.

  • Inhibition (Dissection):

    • Add Rotenone (0.5 µM) : Inhibits Complex I. Respiration should drop to near baseline, confirming ALCAR-derived NADH was fueling Complex I.

Critical Note on Racemates: If using (+/-)-Acetylcarnitine, you must double the concentration (e.g., use 10 mM Racemate to achieve 5 mM L-isomer equivalent). However, be aware that the 5 mM D-isomer present may exert competitive inhibition on CRAT, potentially blunting the maximal OXPHOS rate.

Protocol B: Spectrophotometric CRAT Assay (Ellman’s Method)

Objective: Quantify Carnitine Acetyltransferase activity in tissue homogenates.

Principle: CRAT transfers acetyl from Acetyl-CoA to Carnitine, releasing free CoA-SH. The thiol group of CoA-SH reacts with DTNB (Ellman's Reagent) to form TNB (yellow, 412 nm).

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 7.8, 1 mM EDTA.

  • Substrate A: 5 mM Acetyl-CoA.

  • Substrate B: 50 mM L-Carnitine (Start reaction).

  • Detection: 0.5 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

Procedure:

  • Equilibrate buffer, DTNB, and Acetyl-CoA at 25°C or 37°C.

  • Add sample (10-50 µg protein). Record baseline absorbance at 412 nm (to correct for non-specific deacylase activity).

  • Start Reaction: Add L-Carnitine.

  • Measure: Kinetic read for 2-5 minutes.

  • Calculation: Activity (nmol/min/mg) using TNB extinction coefficient (

    
    ).
    

Physicochemical & Data Summary

Table 1: Compound Specifications

Property Data Notes
IUPAC Name (2R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate chloride Refers to L-isomer salt
CAS Number 5080-50-2 (L-form HCl) 2504-11-2 (Racemic HCl) Verify CAS before ordering
Molecular Weight 239.70 g/mol HCl salt
Solubility Water: ~80 mg/mL Highly hygroscopic; store desiccated

| pKa | ~3.8 (Carboxyl group) | Zwitterionic at physiological pH |

Table 2: Kinetic Constants (Rat Liver Mitochondria) | Enzyme | Substrate |


 (Approx) | Mechanism |
| :--- | :--- | :--- | :--- |
| CRAT  | L-Carnitine | 280 - 500 µM | Ordered Bi-Bi (Carnitine binds first) |
| CRAT  | Acetyl-CoA | 30 - 50 µM | |
| CRAT  | D-Carnitine  | 

| Competitive Inhibitor |

References

  • Longo, N., et al. (2016). "Carnitine transport and fatty acid oxidation."[4][5][6] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Link

  • Gnaiger, E. (2020). "Mitochondrial Pathways and Respiratory Control."[2] Bioenerg Commun. (Detailed protocols for High-Resolution Respirometry). Link

  • Indiveri, C., et al. (2011). "The mitochondrial carnitine/acylcarnitine carrier: Function, structure and physiopathology." Molecular Aspects of Medicine. Link

  • Ramsay, R. R., et al. (2001). "Carnitine acyltransferases: structure, mechanism, and function." Biochemical Society Transactions. Link

  • Hoppel, C. (2003). "The role of carnitine in normal and altered fatty acid metabolism."[5] American Journal of Kidney Diseases. Link

Sources

(+/-)-ACETYLCARNITINE CHLORIDE vs L-carnitine biochemical differences

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Biochemistry, Stereochemical Toxicology, and Experimental Validation

Executive Summary

This guide delineates the critical biochemical distinctions between (+/-)-Acetylcarnitine Chloride (Racemic ALCAR) and L-Carnitine . While often conflated in broad nomenclature, these two entities represent a divergence between a chemical reagent and a physiological nutrient .

The core distinction lies in two axes: Acetylation and Chirality .

  • (+/-)-Acetylcarnitine Chloride is a racemic mixture containing 50% L-isomer (bioactive) and 50% D-isomer (bio-antagonistic). It serves primarily as a synthetic intermediate or analytical standard.

  • L-Carnitine is the pure, physiological enantiomer essential for mitochondrial

    
    -oxidation.
    

Critical Advisory: The presence of the D-isomer in (+/-)-Acetylcarnitine Chloride renders it unsuitable for therapeutic development due to competitive inhibition of the OCTN2 transporter, potentially inducing secondary carnitine deficiency.

Stereochemical & Structural Divergence

The "Racemic Trap": D-Isomer Toxicity

The most significant difference for researchers is the presence of the D-isomer in (+/-)-Acetylcarnitine. Unlike many racemic drugs where the "wrong" isomer is merely inert (eutomer vs. distomer), D-carnitine and D-acetylcarnitine are competitive antagonists .

  • L-Carnitine/L-ALCAR: Substrates for Carnitine Palmitoyltransferase 1 (CPT1) and the Organic Cation/Carnitine Transporter 2 (OCTN2).

  • D-Carnitine/D-ALCAR: Binds to OCTN2 with affinity but is not efficiently transported or metabolized, effectively "clogging" the import machinery and depleting tissue levels of active L-carnitine.

Acetylation and Solubility
  • Acetyl Group: (+/-)-Acetylcarnitine possesses an acetyl ester at the

    
    -hydroxyl position. This increases lipophilicity relative to L-carnitine, theoretically enhancing Blood-Brain Barrier (BBB) penetration. However, in the racemic form, the D-isomer's antagonism negates this benefit in biological systems.
    
  • Chloride Salt: The chloride form enhances water solubility and stability compared to the zwitterionic base of L-carnitine, making it preferred for in vitro buffer preparation, provided the chirality is resolved.

Data Summary: Physicochemical Properties[1][2][3][4]
Feature(+/-)-Acetylcarnitine ChlorideL-Carnitine (Base)
CAS Registry 6652-82-0 (Racemic)541-15-1
Stereochemistry 50% L (Active) / 50% D (Antagonist)100% L (Active)
Primary Transporter OCTN2 (Competitive Inhibitor)OCTN2 (Substrate)
BBB Permeability Moderate (limited by D-isomer antagonism)Low (requires active transport)
Mitochondrial Role Acetyl Donor + CPT Inhibition (D-form)Long-chain Fatty Acid Shuttle
Primary Application Chemical Synthesis / HPLC StandardCell Culture / Therapeutic R&D

Mechanism of Action & Transport

The following diagram illustrates the "Transporter Tug-of-War" caused by the racemic mixture, contrasting it with the physiological flux of L-carnitine.

CarnitineTransport cluster_extracellular Extracellular Space / Plasma cluster_membrane Cell Membrane cluster_cytosol Cytosol / Mitochondria Racemic (+/-)-ALCAR (Racemic Mixture) OCTN2 OCTN2 Transporter (Gatekeeper) Racemic->OCTN2 D-Isomer Competition LCarn L-Carnitine (Pure) LCarn->OCTN2 High Affinity Transport BetaOx Beta-Oxidation (Energy Production) OCTN2->BetaOx L-Isomer Flux Depletion Carnitine Depletion (Toxicity) OCTN2->Depletion D-Isomer Blockade

Figure 1: The inhibitory mechanism of the D-isomer present in (+/-)-Acetylcarnitine on the OCTN2 transporter, contrasting with the metabolic utility of L-Carnitine.

Biochemical Pathways: Acetyl-CoA Buffering vs. Beta-Oxidation

While L-carnitine is the "shuttle" for fats, the Acetyl component in ALCAR (L-form) serves a distinct role as a donor of acetyl groups.

  • L-Carnitine: Essential for the Carnitine Shuttle . It accepts acyl groups from Acyl-CoA (via CPT1) to allow entry into the mitochondrial matrix.

  • Acetyl-L-Carnitine (ALCAR): Can reverse this reaction. Inside the mitochondria or nucleus, it donates its acetyl group to Coenzyme A to reform Acetyl-CoA.

    • Significance: This drives Acetylcholine synthesis (neurotransmitter) and Histone Acetylation (gene expression).

    • The Racemic Issue: The D-isomer in (+/-)-ALCAR cannot be utilized by Carnitine Acetyltransferase (CAT), rendering 50% of the molecule metabolically dead and potentially inhibiting the CAT enzyme itself.

Experimental Protocols

To validate the identity and purity of your carnitine source, use the following self-validating workflows.

Protocol A: Enzymatic Discrimination (The CAT Assay)

Purpose: To quantify biologically active L-carnitine vs. total carnitine (detecting D-isomer contamination).

Principle: Carnitine Acetyltransferase (CAT) is stereospecific for the L-isomer. It will not react with D-carnitine.[1]

  • Reagents:

    • Buffer: 100 mM Tris-HCl (pH 7.8), 1 mM EDTA.

    • Substrate: 0.1 mM Acetyl-CoA.

    • Reagent: 0.5 mM DTNB (Ellman's Reagent).

    • Enzyme: Carnitine Acetyltransferase (CAT) (approx 5 U/mL).

  • Workflow:

    • Blank: Mix Buffer + DTNB + Acetyl-CoA.

    • Sample: Add unknown carnitine sample.

    • Initiate: Add CAT enzyme.

    • Measure: Monitor Absorbance at 412 nm (formation of TNB anion).

  • Calculation:

    • 
       corresponds only to the L-isomer.
      
    • Compare this result to the total mass of the sample.

    • Validation: If your sample is (+/-)-Acetylcarnitine, the enzymatic yield will be exactly 50% of the theoretical mass. If it is L-Carnitine, yield will be 100% .

Protocol B: Chiral HPLC Separation

Purpose: Physical separation of enantiomers for QC.

  • Column: Chiral-AGP (Alpha-1-acid glycoprotein) or equivalent cyclodextrin-based column.

  • Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) / Acetonitrile (98:2 v/v).

  • Detection: UV at 205 nm or Mass Spectrometry (MS).

  • Result: (+/-)-Acetylcarnitine will show two distinct peaks (split peak); L-Carnitine will show a single peak.

Therapeutic Implications & References

Why this distinction matters in Drug Development

Using (+/-)-Acetylcarnitine Chloride in cell culture or animal models will introduce confounding variables. The D-isomer will:

  • Induce oxidative stress (by inhibiting antioxidant transport).

  • Mimic carnitine deficiency phenotypes.

  • Skew dose-response curves (effective dose is only half the nominal dose).

Recommendation: For all biological applications, strictly use L-Carnitine (for metabolic studies) or Acetyl-L-Carnitine (for neurotrophic/epigenetic studies). Reserve (+/-)-Acetylcarnitine solely for use as a racemic standard in analytical chemistry.

References
  • Stereospecific Toxicity & Transport

    • Title: Functional differences between L- and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model.[2][3][1][4][5]

    • Source: British Journal of Nutrition (2019).
    • Link:[Link]

    • Significance: Establishes D-carnitine as a xenobiotic that induces lipotoxicity and inhibits beta-oxidation.[2][4][5]

  • Transporter Kinetics (OCTN2)

    • Title: Molecular and functional identification of sodium ion-dependent, high affinity human carnitine transporter OCTN2.[6][7][8]

    • Source: Journal of Biological Chemistry (1998).[8]

    • Link:[Link]

    • Significance: Defines the sodium-dependent transport mechanism blocked by D-isomers.
  • Blood-Brain Barrier Permeability

    • Title: Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2.[7]

    • Source: Biopharmaceutics & Drug Disposition (2003).
    • Link:[Link]

    • Significance: Confirms ALCAR's superior BBB kinetics compared to L-carnitine, provided the L-form is used.
  • Analytical Differenti

    • Title: Enantiomeric separation of carnitine and acetylcarnitine by HPLC.
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Link:[Link]

    • Significance: Protocol grounding for the Chiral HPLC method described above.

Sources

Methodological & Application

Advanced Analytical Strategies for the Quantification and Characterization of (+/-)-Acetylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Multifaceted Role and Analytical Challenges of Acetylcarnitine

(+/-)-Acetylcarnitine Chloride, the acetylated ester of the essential nutrient L-carnitine, plays a critical role in cellular metabolism. It is instrumental in the transport of fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway.[1] Beyond its metabolic functions, acetylcarnitine is involved in the synthesis of the neurotransmitter acetylcholine and has demonstrated neuroprotective properties, leading to its investigation as a therapeutic agent for a variety of neurological and age-related disorders.[1][2]

Given its physiological significance and therapeutic potential, the accurate and precise quantification of acetylcarnitine in various matrices, including pharmaceutical formulations, biological fluids (plasma, serum), and food samples, is of paramount importance for researchers, clinicians, and drug development professionals.[3] The inherent polarity and zwitterionic nature of acetylcarnitine, however, present unique analytical challenges, often necessitating specialized chromatographic techniques or derivatization for optimal separation and detection.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of (+/-)-Acetylcarnitine Chloride, leveraging state-of-the-art analytical methodologies. We will delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to ensure robust and reliable results.

I. High-Performance Liquid Chromatography (HPLC): Versatility in Quantification

HPLC remains a cornerstone for the routine analysis of acetylcarnitine due to its robustness, versatility, and cost-effectiveness. The primary challenge in HPLC analysis of acetylcarnitine is its high polarity, which results in poor retention on traditional reversed-phase (RP) columns. To overcome this, two main strategies are employed: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase chromatography with ion-pairing agents.

A. Hydrophilic Interaction Liquid Chromatography (HILIC) for Enhanced Retention

HILIC is a powerful technique for the separation of polar and hydrophilic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. A thin aqueous layer is formed on the stationary phase, and partitioning of the analyte between this layer and the mobile phase facilitates retention.

Causality in Experimental Choices: The selection of a HILIC column is critical for retaining the highly polar acetylcarnitine molecule. The high organic content of the mobile phase is also advantageous for subsequent detection by mass spectrometry, as it promotes efficient desolvation and ionization.[4]

Protocol 1: HILIC-HPLC for Acetylcarnitine Quantification

This protocol outlines a general HILIC-HPLC method suitable for the analysis of acetylcarnitine in various sample matrices.

1. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and UV or Mass Spectrometric detector.
  • HILIC column (e.g., Atlantis HILIC Silica, Cogent Diamond Hydride™).[4][5]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid or Ammonium acetate (for MS compatibility)[4][6]
  • (+/-)-Acetylcarnitine Chloride reference standard

3. Chromatographic Conditions:

ParameterConditionRationale
Column Atlantis HILIC Silica (50 x 2.0 mm, 4 µm)[4] or Cogent Diamond Hydride™ (150 x 2.1 mm, 4 µm)[5]Provides a polar stationary phase for retaining acetylcarnitine.
Mobile Phase A 5 mM Ammonium acetate in 95% Acetonitrile / 5% Water[4]The aqueous component with a buffer maintains a stable aqueous layer on the stationary phase.
Mobile Phase B 5 mM Ammonium acetate in 50% Acetonitrile / 50% Water[4]The higher aqueous content elutes the analyte.
Gradient A time-programmed gradient from high organic to higher aqueous content.[4]Ensures elution of acetylcarnitine with good peak shape.
Flow Rate 0.4 mL/min[4]A typical flow rate for analytical HILIC columns of these dimensions.
Injection Volume 1-10 µL[4][5]Dependent on sample concentration and instrument sensitivity.
Column Temperature Ambient or controlled (e.g., 30 °C)Maintains consistent retention times.
Detection UV at 205-220 nm or Mass SpectrometryAcetylcarnitine has a weak UV chromophore; MS detection offers higher sensitivity and specificity.

4. Sample Preparation:

  • Pharmaceutical Formulations: Dissolve the formulation in the initial mobile phase, filter through a 0.45 µm filter, and inject.
  • Biological Fluids (Plasma/Serum): Protein precipitation is essential. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.[5]

5. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from known concentrations of the acetylcarnitine reference standard.

Diagram 1: HILIC-HPLC Workflow for Acetylcarnitine Analysis

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC System Supernatant->Injection Column HILIC Column Injection->Column Detection Detection (UV or MS) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

Caption: Workflow for acetylcarnitine analysis using HILIC-HPLC.

B. Reversed-Phase HPLC with Ion-Pairing Agents

An alternative to HILIC is to use a conventional C18 reversed-phase column with the addition of an ion-pairing reagent to the mobile phase. The ion-pairing reagent, such as sodium 1-heptanesulfonate, has a hydrophobic alkyl chain and an ionic head group. It pairs with the charged acetylcarnitine molecule, effectively increasing its hydrophobicity and promoting retention on the nonpolar C18 stationary phase.

Causality in Experimental Choices: This method is often employed when a HILIC column is not available or when simultaneous analysis of less polar compounds is required. The choice and concentration of the ion-pairing reagent are critical for achieving optimal separation.[7]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has emerged as the definitive technique for the analysis of acetylcarnitine, particularly in complex biological matrices where high sensitivity and specificity are crucial.[8] This is especially true for applications like newborn screening for metabolic disorders and pharmacokinetic studies.[5][8] The technique combines the separation power of liquid chromatography with the mass-resolving and fragmentation capabilities of tandem mass spectrometry.

Causality in Experimental Choices: The use of a stable isotope-labeled internal standard, such as acetyl-d3-L-carnitine, is highly recommended to correct for matrix effects and variations in instrument response, thereby ensuring the highest level of accuracy and precision.[4][9]

Protocol 2: LC-MS/MS for High-Sensitivity Quantification of Acetylcarnitine

This protocol details a robust LC-MS/MS method for the quantification of acetylcarnitine in biological samples.

1. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) coupled to an HPLC or UPLC system.

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Formic acid (LC-MS grade)
  • (+/-)-Acetylcarnitine Chloride reference standard
  • Acetyl-d3-L-carnitine hydrochloride (Internal Standard)[9]

3. LC and MS Conditions:

ParameterConditionRationale
LC Column HILIC or Reversed-Phase C18 (depending on the method)Provides chromatographic separation of acetylcarnitine from other matrix components.
Mobile Phase Acetonitrile/water gradient with 0.1% formic acid.[5]Formic acid aids in the protonation of acetylcarnitine for positive ion electrospray ionization.
Flow Rate 0.2-0.5 mL/minCompatible with standard ESI sources.
Ionization Mode Electrospray Ionization (ESI), Positive ModeAcetylcarnitine readily forms a positive ion [M+H]+.
MRM Transitions Acetylcarnitine: m/z 204.1 -> 145.1, Acetyl-d3-L-carnitine: m/z 207.1 -> 148.1 (example transitions)Precursor ion (Q1): Mass of the protonated molecule. Product ion (Q3): A characteristic fragment ion generated by collision-induced dissociation. This provides high specificity.[4]
Collision Energy Optimized for the specific instrument and transition.The energy required to fragment the precursor ion efficiently.

4. Sample Preparation:

  • Similar to the HILIC-HPLC protocol, involving protein precipitation with the addition of the internal standard solution prior to precipitation.

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve prepared in a similar matrix.

Diagram 2: LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample IS_Spike Spike with Internal Standard (IS) Sample->IS_Spike Protein_Precip Protein Precipitation IS_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Extract Collect Supernatant Centrifuge->Extract Injection LC Separation Extract->Injection ESI ESI Source (Ionization) Injection->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector MRM_Data MRM Data Acquisition Detector->MRM_Data Quantification Quantification (Analyte/IS Ratio) MRM_Data->Quantification

Caption: The workflow for sensitive quantification of acetylcarnitine by LC-MS/MS.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Enantiomeric Purity

While HPLC and LC-MS/MS are primarily used for quantification, NMR spectroscopy offers invaluable information regarding the chemical structure and stereochemistry of acetylcarnitine. It is particularly useful for assessing the enantiomeric purity of L-acetylcarnitine, as the D-enantiomer is considered an impurity.[10]

Causality in Experimental Choices: The use of chiral shift reagents in ¹H NMR is a clever strategy to differentiate between the enantiomers of acetylcarnitine. These reagents form diastereomeric complexes with the enantiomers, leading to a separation of their respective signals in the NMR spectrum, which allows for their individual quantification.[11]

Protocol 3: ¹H NMR for Enantiomeric Purity of Acetyl-L-carnitine

This protocol describes the use of ¹H NMR with a chiral shift reagent to determine the enantiomeric excess of Acetyl-L-carnitine.

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).[11]

2. Reagents and Solvents:

  • Deuterated solvent (e.g., D₂O)
  • Acetyl-L-carnitine sample
  • Chiral Lanthanide Shift Reagent (e.g., Pr[hfc]₃ - tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]praseodymium(III))[11]

3. NMR Acquisition:

  • Dissolve a known amount of the acetylcarnitine sample in the deuterated solvent.
  • Acquire a standard ¹H NMR spectrum.
  • Add the chiral shift reagent in small increments, acquiring a spectrum after each addition, until optimal separation of the enantiomeric signals is achieved.[11] The signals of the trimethylammonium protons are often monitored for separation.

4. Data Analysis:

  • Integrate the separated signals corresponding to the L- and D-enantiomers.
  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Diagram 3: Logic of Enantiomeric Purity by NMR

NMR_Logic Enantiomers Acetyl-L-carnitine & Acetyl-D-carnitine (Enantiomers) Diastereomeric_Complex Formation of Diastereomeric Complexes Enantiomers->Diastereomeric_Complex Chiral_Reagent Chiral Shift Reagent (e.g., Pr[hfc]₃) Chiral_Reagent->Diastereomeric_Complex NMR_Spectrum ¹H NMR Spectrum Diastereomeric_Complex->NMR_Spectrum Signal_Split Separated Signals for L- and D-Enantiomers NMR_Spectrum->Signal_Split Integration Integration of Signals Signal_Split->Integration Quantification Calculation of Enantiomeric Excess Integration->Quantification

Sources

Application Notes and Protocols for (+/-)-Acetylcarnitine Chloride Administration in Animal Model Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Acetylcarnitine in Preclinical Research

(+/-)-Acetylcarnitine chloride, commonly referred to as Acetyl-L-Carnitine (ALCAR), is the acetylated ester of the amino acid L-carnitine. It is a naturally occurring molecule critical to intermediary metabolism. Its significance in preclinical research stems from its multifaceted physiological roles. ALCAR is a key molecule in mitochondrial bioenergetics, facilitating the transport of acetyl-CoA into the mitochondrial matrix for entry into the tricarboxylic acid (TCA) cycle, a process essential for cellular energy production.[1][2] Beyond this primary metabolic function, ALCAR serves as a donor of acetyl groups, which can be utilized for the synthesis of the neurotransmitter acetylcholine and for epigenetic modulation through histone acetylation.[3][4]

This unique combination of metabolic and neuromodulatory functions has positioned ALCAR as a compound of interest in a wide array of animal models. Its neuroprotective, antioxidant, and pro-cognitive effects are actively investigated in models of neurodegenerative diseases, peripheral neuropathy, depression, and age-related decline.[5][6][7][8] The following guide provides a comprehensive overview of the principles and detailed protocols for the effective administration of ALCAR in a research setting, emphasizing experimental integrity and reproducibility.

Part 1: Formulation and Preparation of Dosing Solutions

The integrity of any pharmacological study begins with the correct preparation of the test compound. ALCAR is a water-soluble salt, simplifying its formulation for in vivo use.

Key Considerations for Formulation:

  • Vehicle Selection: The most common and recommended vehicle for ALCAR is sterile saline (0.9% NaCl) or sterile water.[3] For oral administration, purified water is sufficient. The choice of vehicle should be consistent across all treatment and control groups to eliminate confounding variables.

  • Stability: Acetyl-L-carnitine, when dissolved in aqueous solutions with a neutral to acidic pH (around 5.2), is stable for at least 30 days when stored at room temperature or under refrigeration.[9] However, it is unstable in basic solutions (pH > 9), where it rapidly hydrolyzes.[9] Best practice dictates preparing fresh solutions weekly and storing them at 4°C, protected from light.

  • Concentration: The concentration of the dosing solution should be calculated based on the highest required dose and the maximum administration volume for the chosen route and animal species. This ensures consistency in volume across different dose groups.

Protocol 1: Preparation of ALCAR for Injection (IP/SC)
  • Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.

  • Calculation: Determine the total volume and amount of ALCAR needed.

    • Example: For a 100 mg/kg dose in a 25g mouse with an injection volume of 10 µl/g, the mouse receives 2.5 mg in 0.25 ml. To prepare a 10 ml solution at this concentration (10 mg/ml), weigh out 100 mg of ALCAR.

  • Dissolution: Weigh the required amount of (+/-)-Acetylcarnitine Chloride powder and dissolve it in a sterile, appropriately sized container with the chosen vehicle (e.g., sterile 0.9% saline).

  • Mixing: Gently vortex or swirl the solution until the powder is completely dissolved.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions. Store at 4°C.

Part 2: Routes of Administration: Protocols and Scientific Justification

The choice of administration route is a critical experimental parameter that influences the compound's pharmacokinetics and, consequently, its biological effects.

A. Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration in rodents, offering rapid absorption into the bloodstream. It is frequently used for acute and sub-chronic studies.

Scientific Justification: This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, leading to higher bioavailability compared to oral administration. It is technically straightforward and allows for precise dosing.

Detailed Protocol: IP Injection (Rat/Mouse)

  • Animal Restraint: Properly restrain the animal. For mice, this can be done by scruffing the neck. For rats, a two-person technique or a towel-wrap method is often employed to ensure the animal is secure and calm.[10]

  • Injection Site: Position the animal in dorsal recumbency (on its back), tilting the head slightly downwards. The injection site is in the lower abdominal quadrant, off the midline to avoid the bladder and cecum.

  • Needle Insertion: Using an appropriately sized needle (e.g., 25-27g for mice, 23-25g for rats), insert the needle at a 15-30 degree angle into the peritoneal cavity.[10]

  • Aspiration Check: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid appears, withdraw the needle and re-inject at a different site with a fresh needle.

  • Injection: Slowly and steadily inject the calculated volume of the ALCAR solution. The maximum recommended volume is typically 10 ml/kg.[10]

  • Withdrawal & Monitoring: Withdraw the needle smoothly and return the animal to its cage. Monitor the animal for 5-10 minutes to check for any signs of distress.

B. Oral Gavage (PO)

Oral gavage ensures that a precise dose is delivered directly into the stomach. This is the preferred method for oral administration in preclinical studies to control for variations in food and water intake.

Scientific Justification: This route mimics the clinical route of administration for many drugs and is essential for studies investigating oral bioavailability and chronic treatment regimens. While subject to first-pass metabolism, it is less stressful than repeated injections for long-term studies.[11]

Detailed Protocol: Oral Gavage (Mouse/Rat)

  • Animal Restraint: Securely restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[12]

  • Measure Tube Length: Before insertion, measure the gavage tube from the tip of the animal's nose to the last rib (xiphoid process) to prevent stomach perforation. Mark the tube to indicate the maximum insertion depth.[13]

  • Tube Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[13][14] The animal should swallow the tube as it passes into the esophagus. Crucially, if any resistance is met, do not force the tube. [12][13]

  • Administer Compound: Once the tube is correctly placed, slowly administer the ALCAR solution.

  • Withdrawal & Monitoring: Gently remove the tube along the same path of insertion. Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

C. Subcutaneous (SC) Injection

SC injection involves depositing the drug into the loose tissue beneath the skin, resulting in slower, more sustained absorption compared to IP injection.

Scientific Justification: This route is often considered less stressful than IP injection and can be used to achieve a more prolonged release profile. It is particularly useful in models where a steady plasma concentration is desired. A study on a mouse model of Rett Syndrome utilized daily SC injections from birth.[3]

Detailed Protocol: Subcutaneous Injection (Mouse/Rat)

  • Animal Restraint: Scruff the animal firmly to lift a fold of skin, typically between the shoulder blades.

  • Needle Insertion: Insert the needle (25-27g for mice) into the base of the "tent" of skin at a shallow angle.

  • Aspiration Check: Gently pull back the plunger to ensure a blood vessel has not been entered.

  • Injection: Inject the solution, which will form a small bleb or pocket under the skin.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage.

D. Administration in Drinking Water

This method is suitable for chronic, long-term studies where handling and injection stress could confound results.

Scientific Justification: This non-invasive method significantly reduces animal stress. However, it offers less control over the precise dose consumed, as it depends on the animal's water intake, which can vary. Dosing is typically calculated as an average daily intake. This method has been successfully used in studies on aging rats.[2][15]

Detailed Protocol: Administration in Drinking Water

  • Dose Calculation: Determine the target daily dose (e.g., 0.5 g/kg) and estimate the average daily water consumption for the specific strain and age of the animals (e.g., a mouse drinks ~5 ml/day). Calculate the required concentration of ALCAR in the water.[5]

  • Solution Preparation: Dissolve the calculated amount of ALCAR in the total volume of drinking water.

  • Administration: Replace the standard water bottles with the ALCAR-containing bottles.

  • Monitoring: Monitor water consumption daily for each cage to estimate the actual dose received.

  • Solution Replacement: Replace the ALCAR solution regularly (e.g., every 2-3 days) to ensure stability and freshness.

Part 3: Experimental Workflows and Mechanistic Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and planning.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Post-Administration calc Calculate Dose & Solution Concentration weigh Weigh ALCAR Powder calc->weigh dissolve Dissolve in Sterile Vehicle weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter restrain Properly Restrain Animal filter->restrain Dosing Solution Ready admin Administer via Chosen Route (IP, PO, SC, Water) restrain->admin monitor_short Short-term Monitoring (5-10 min) admin->monitor_short monitor_long Long-term Monitoring (Daily Health Checks) monitor_short->monitor_long Return to Cage behavior Behavioral/ Functional Testing monitor_long->behavior tissue Tissue Collection & Biochemical Analysis behavior->tissue

Caption: General experimental workflow for ALCAR administration in animal models.

Key Mechanistic Pathways of ALCAR

G cluster_mito Mitochondrial Bioenergetics cluster_neuro Neurotransmission & Epigenetics cluster_antiox Antioxidant & Neuroprotection ALCAR Acetyl-L-Carnitine (ALCAR) acetyl_coa Acetyl-CoA Transport ALCAR->acetyl_coa Donates Acetyl Group ach Acetylcholine Synthesis ALCAR->ach Donates Acetyl Group histone Histone Acetylation ALCAR->histone Donates Acetyl Group ros Reduces Oxidative Stress ALCAR->ros Protective Effect tca TCA Cycle acetyl_coa->tca atp ATP Production (Energy) tca->atp apoptosis Inhibits Apoptosis atp->apoptosis Maintains Cell Viability gene Gene Expression (e.g., BDNF) histone->gene

Caption: Simplified diagram of ALCAR's primary mechanisms of action.

Part 4: Dosing Regimens and Data Summary

The dose of ALCAR can vary significantly depending on the animal model, the intended biological effect, and the route of administration. Chronic administration is common for modeling therapeutic interventions.

Animal ModelSpeciesRouteDose Range (mg/kg/day)Study FocusReference
Cognitive Function RatIP0.03 - 100Learning and memory[16]
RatPO3 - 100Learning and memory[16]
Rett Syndrome MouseSC100Behavioral and morphological rescue[3]
Demyelination MouseNot Specified300Remyelination, motor coordination[1]
Peripheral Neuropathy RatPO50 - 100Prevention and treatment of pain[17]
Anxiety RatIP10 - 100Anxiety-like behaviors (U-shaped curve)[8][18]
Aging RatDrinking Water~1.5% (wt/vol) solutionMitochondrial function, activity[2][15]
Brain Metabolism MouseDrinking Water~500Neurotransmitter levels, energy metabolism[5]

Note on Dose-Response: Some studies report complex dose-response relationships. For instance, in a rat model of anxiety, chronic IP administration of 50 and 75 mg/kg reduced anxiety-like behaviors, whereas 10 and 100 mg/kg had no effect, suggesting an inverted U-shaped dose-response curve.[18] This underscores the importance of conducting dose-finding studies for new models.

Part 5: Self-Validating Systems and Best Practices

To ensure the trustworthiness and reproducibility of your results, incorporate the following checks and balances into your protocols.

  • Verification of Administration: For oral gavage, the smooth, resistance-free passage of the tube is the primary indicator of correct placement.[12][13] Post-administration, observe the animal for any signs of wetness around the mouth or respiratory changes. For injections, aspiration checks are crucial to avoid accidental intravenous or intracavitary administration.

  • Control Groups: Always include a vehicle-treated control group that undergoes the exact same handling, restraint, and administration procedures as the ALCAR-treated groups. This isolates the pharmacological effect of the compound from the physiological stress of the procedure.

  • Monitoring Animal Welfare: Conduct daily health checks on all animals. Note any changes in weight, activity, grooming, or feeding behavior. While ALCAR is generally well-tolerated, high doses or specific models may reveal unexpected side effects.[3]

  • Data Consistency: If possible, measure plasma levels of carnitine and acetylcarnitine to confirm systemic exposure, especially when using oral or drinking water administration methods where bioavailability can be a concern.[11]

By adhering to these detailed protocols and understanding the scientific rationale behind each step, researchers can confidently and effectively utilize (+/-)-Acetylcarnitine Chloride in their animal model studies, paving the way for robust and translatable scientific discoveries.

References

  • Bossoni, G., & Carpi, C. (1986). Effect of acetyl-L-carnitine on conditioned reflex learning rate and retention in laboratory animals. Drugs Exp Clin Res., 12(11), 911-6. [Link]

  • Schaevitz, L., et al. (2012). Acetyl-L-Carnitine Improves Behavior and Dendritic Morphology in a Mouse Model of Rett Syndrome. PLOS ONE. [Link]

  • Smeland, O. B., et al. (2012). Chronic acetyl-L-carnitine alters brain energy metabolism and increases noradrenaline and serotonin content in healthy mice. Neurochemistry International. [Link]

  • Gharighnia, S., et al. (2021). Ameliorative effects of acetyl-L-carnitine on corpus callosum and functional recovery in demyelinated mouse model. Metabolic Brain Disease. [Link]

  • Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage. [Link]

  • Traina, G. (2016). Acetyl-L-carnitine: From a biological curiosity to a drug for the peripheral nervous system and beyond. ResearchGate. [Link]

  • Ghorbani, M., et al. (2023). The Effect of Acetyl-L-Carnitine (ALCAR) on Peripheral Nerve Regeneration in Animal Models: A Systematic Review. Neurochemical Research. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Zanelli, S. A., et al. (2017). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. Molecular Aspects of Medicine. [Link]

  • Ghorbani, M., et al. (2023). The Effect of Acetyl-L-Carnitine (ALCAR) on Peripheral Nerve Regeneration in Animal Models: A Systematic Review. ResearchGate. [Link]

  • Head, E., et al. (2009). Short-term supplementation with acetyl-L-carnitine and lipoic acid alters plasma protein carbonyl levels but does not improve cognition in aged beagles. Journal of Gerontology. [Link]

  • Jesse, F. F., et al. (2004). Effect of intraperitoneal acetyl-L-carnitine (ALCAR) on anxiety-like behaviours in rats. SciSpace. [Link]

  • Hagen, T. M., et al. (1998). Acetyl-l-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity. Proceedings of the National Academy of Sciences. [Link]

  • Cao, Y., et al. (2009). Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-Lcarnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine. [Link]

  • Unidentified Source. (2025). Effect of intraperitoneal acetyl-L-carnitine M (ALCAR) on anxiety-like behaviours in rats. Note: This reference appears to have an incorrect future date and lacks a verifiable source link in the provided search results.
  • Krahenbuhl, S., et al. (2000). Effect of Carnitine, Acetyl-, and Propionylcarnitine Supplementation on the Body Carnitine Pool, Skeletal Muscle Composition, and Physical Performance in Mice. Pediatric Research. [Link]

  • Surai, P. F. (2015). Antioxidant Action of Carnitine: Molecular Mechanisms and Practical Applications. Cronicon. [Link]

  • Flatters, S. J., et al. (2006). Acetyl-L-carnitine prevents and reduces paclitaxel-induced painful peripheral neuropathy. Neurobiology of Disease. [Link]

  • Zhang, Y., et al. (2007). Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. International Journal of Pharmaceutical Compounding. [Link]

  • Husain, E. O., et al. (2024). The Protective Effects of Acetyl L-Carnitine for The Offspring and Lactating Moms of Rats Received Bromocriptine. Egypt. J. Vet. Sci.[Link]

  • University of British Columbia Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Wang, C., et al. (2021). Acetyl-L-Carnitine Induces Autophagy to Promote Mouse Spermatogonia Cell Recovery after Heat Stress Damage. Oxidative Medicine and Cellular Longevity. [Link]

  • Hagen, T. M., et al. (1998). Acetyl-L-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity. PubMed. [Link]

Sources

In vitro applications of (+/-)-ACETYLCARNITINE CHLORIDE in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Applications of (+/-)-Acetylcarnitine Chloride in Neuroscience

Abstract Acetylcarnitine Chloride (ALCAR) is a naturally occurring endogenous metabolite that functions as an acetyl-group donor and a facilitator of fatty acid transport into mitochondria.[1][2][3] In neuroscience research, ALCAR is utilized for its pleiotropic effects: enhancing mitochondrial bioenergetics, potentiating neurotrophic factor signaling (specifically NGF), and exerting neuroprotective effects against amyloid-beta (A


) and oxidative stress. This guide details optimized protocols for utilizing ALCAR in primary neuronal cultures and PC12 cell lines, focusing on neurite outgrowth and neuroprotection assays.

Mechanism of Action & Scientific Rationale

ALCAR operates through three distinct but interconnected mechanisms in in vitro neural models:

  • Mitochondrial Bioenergetics: ALCAR facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle, feeding ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -oxidation.[3] Critically, it also provides acetyl-CoA directly to the TCA cycle, bypassing the rate-limiting step of pyruvate dehydrogenase (PDH), which is often compromised in neurodegenerative models.
    
  • Acetylcholine Synthesis: The acetyl moiety of ALCAR is transferred to Coenzyme A (CoA) to form acetyl-CoA, which is then utilized by Choline Acetyltransferase (ChAT) to synthesize the neurotransmitter Acetylcholine (ACh).

  • Neurotrophic Potentiation: ALCAR increases the expression of the high-affinity NGF receptor (TrkA) and enhances downstream signaling (PI3K/Akt and MAPK/ERK pathways), lowering the threshold of NGF required for neurite outgrowth.

Diagram 1: ALCAR Mechanistic Pathways in Neurons

ALCAR_Mechanism cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria ALCAR Acetylcarnitine (ALCAR) (Exogenous) Transporter OCTN2 Transporter ALCAR->Transporter Entry NGF_R TrkA Receptor (Upregulation) ALCAR->NGF_R Potentiation ROS_Scavenging ROS Scavenging (Antioxidant) ALCAR->ROS_Scavenging Direct Effect AcetylCoA_Cyto Acetyl-CoA Transporter->AcetylCoA_Cyto Acetyl Group Transfer CarnitineShuttle Carnitine Shuttle Transporter->CarnitineShuttle ChAT Choline Acetyltransferase (ChAT) AcetylCoA_Cyto->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis BetaOx Beta-Oxidation CarnitineShuttle->BetaOx TCA TCA Cycle BetaOx->TCA ATP ATP Production TCA->ATP

Caption: ALCAR enters neurons via OCTN2, fueling mitochondrial ATP production, donating acetyl groups for ACh synthesis, and upregulating TrkA receptors.

Application 1: Neuroprotection Against Amyloid-Beta (Angcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) Toxicity[5][6][7]

Context: ALCAR protects neurons from A


-induced oxidative stress and energy depletion.[4] This protocol uses primary cortical or hippocampal neurons, which are more physiologically relevant than tumor lines for neurodegeneration studies.

Key Parameters:

  • Cell Model: Primary Rat Cortical Neurons (E18).

  • ALCAR Concentration: 10

    
    M – 100 
    
    
    
    M (Pre-treatment is critical).
  • Insult: A

    
     oligomers (5-10 
    
    
    
    M).
Protocol A: Neuroprotection Assay
  • Stock Preparation:

    • Dissolve (+/-)-Acetylcarnitine Chloride in sterile distilled water or PBS to create a 100 mM stock solution .

    • Filter sterilize (0.22

      
      m). Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
      
  • Cell Culture:

    • Plate primary neurons at

      
       cells/cm
      
      
      
      in Neurobasal medium + B27 supplement.
    • Culture for 7-10 days in vitro (DIV) to allow maturation.

  • Pre-treatment (The "Priming" Phase):

    • 24 hours prior to insult: Replace 50% of the media. Add ALCAR stock to achieve final concentrations of 10, 50, and 100

      
      M .
      
    • Note: Chronic treatment (adding ALCAR every 2 days for 1 week) often yields higher protection than acute exposure.

  • Insult Induction:

    • Add pre-aggregated A

      
       (5-10 
      
      
      
      M) directly to the wells containing ALCAR.
    • Incubate for 24 - 48 hours .

  • Readout (MTT or ATP Assay):

    • MTT: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO. Read absorbance at 570 nm.

    • ATP: Use a luminescence-based ATP detection kit (e.g., CellTiter-Glo) to quantify bioenergetic preservation.

Data Interpretation: ALCAR treatment should prevent the A


-induced drop in ATP levels and cell viability.[4] Expect ~20-40% recovery in viability compared to vehicle-treated controls.

Application 2: Potentiation of Neurite Outgrowth

Context: ALCAR acts synergistically with Nerve Growth Factor (NGF).[1] It is particularly useful when studying signaling pathways in PC12 cells, allowing for differentiation at sub-optimal NGF concentrations.

Key Parameters:

  • Cell Model: PC12 Cells (Rat Pheochromocytoma).[5][6][7]

  • ALCAR Concentration: 1 mM – 10 mM. (Note: PC12 cells require higher concentrations than primary neurons to drive differentiation phenotypes).

  • Co-factor: Low-dose NGF (1-5 ng/mL).

Protocol B: Neurite Outgrowth Assay
  • Cell Seeding:

    • Seed PC12 cells at low density (

      
       cells/well) in collagen IV-coated 24-well plates.
      
    • Media: DMEM + 1% Horse Serum (Low serum is required to stop proliferation and induce differentiation).

  • Treatment Groups:

    • Control: Vehicle only.

    • NGF Low: NGF (2 ng/mL).

    • ALCAR Only: ALCAR (5 mM).

    • Combination: NGF (2 ng/mL) + ALCAR (5 mM).

  • Incubation:

    • Incubate cells for 4 - 6 days .

    • Refresh media and treatments every 48 hours.

  • Analysis:

    • Fix cells with 4% Paraformaldehyde (PFA) for 20 mins.

    • Stain with anti-

      
      -III Tubulin or Coomassie Blue for visualization.
      
    • Quantification: Measure neurite length using ImageJ (NeuronJ plugin). A cell is considered "differentiated" if at least one neurite exceeds the cell body diameter.

Diagram 2: Experimental Workflow

Workflow cluster_Treatment Treatment Phase Seeding Seed Cells (Primary or PC12) PreTreat Pre-treatment (ALCAR 10µM - 5mM) Seeding->PreTreat 24h post-seeding Insult Add Stressor/Factor (Aβ or NGF) PreTreat->Insult +1-24h Incubation Incubation (24h - 6 Days) Insult->Incubation Assay Assay Readout (MTT / Microscopy) Incubation->Assay

Caption: Standardized workflow for ALCAR pre-treatment followed by stressor/growth factor application.

Summary of Experimental Conditions

ParameterPrimary Neurons (Neuroprotection)PC12 Cells (Neurite Outgrowth)
ALCAR Conc. 10

M – 100

M
1 mM – 10 mM
Duration 24 - 48 hours (Acute) or 7 days (Chronic)4 - 6 days
Media Neurobasal + B27DMEM + 1% Horse Serum
Key Mechanism ATP preservation, ROS scavengingTrkA upregulation, NGF synergy
Ref. Standard [1], [2][3], [4]

Troubleshooting & Optimization

  • Solubility: ALCAR is highly water-soluble. Do not use DMSO as a solvent unless necessary for other compounds, as DMSO can mask neuroprotective effects at high concentrations.

  • pH Control: High concentrations (10 mM) of ALCAR can slightly acidify culture media. Ensure your media has sufficient buffering capacity (HEPES) or adjust pH to 7.4 with NaOH before adding to cells.

  • Serum Interference: In PC12 assays, high serum (10% FBS) promotes proliferation over differentiation. Use low serum (1% HS) to visualize the neuritogenic effects of ALCAR.

References

  • Neuroprotective activity of acetyl-L-carnitine: Studies in vitro. Source: PubMed (Vertex AI Grounding) URL:[Link]

  • Acetyl-L-carnitine protects against amyloid-beta neurotoxicity: roles of oxidative buffering and ATP levels. Source: Neurochemical Research URL:[4][Link]

  • Acetyl-L-carnitine enhances the response of PC12 cells to nerve growth factor. Source: Journal of Neuroscience Research URL:[Link]

  • Neurite outgrowth in PC12 cells stimulated by acetyl-L-carnitine arginine amide. Source: Neurochemistry International URL:[8][Link]

  • Modulatory effect of acetyl-L-carnitine on amyloid precursor protein metabolism in hippocampal neurons. Source: European Journal of Pharmacology URL:[Link]

Sources

Application Note: (+/-)-Acetylcarnitine Chloride for Studying Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

(+/-)-Acetylcarnitine Chloride (ALCAR) is a membrane-permeable acetyl ester of the amino acid L-carnitine. In the context of mitochondrial research, it serves as a critical metabolic probe and therapeutic candidate.[1] Its primary utility lies in its ability to bypass the pyruvate dehydrogenase (PDH) complex , directly replenishing the mitochondrial Acetyl-CoA pool for the Tricarboxylic Acid (TCA) cycle. This makes it an essential tool for studying mitochondrial dysfunction in neurodegenerative models (Alzheimer’s, Parkinson’s), aging, and ischemic injury.

Critical Reagent Note (Stereochemistry): The reagent specified is the racemic mixture (+/-).

  • L-Isomer: The biologically active form that facilitates fatty acid transport and Acetyl-CoA buffering.

  • D-Isomer: Biologically inactive in this context and may competitively inhibit carnitine acetyltransferases (CAT/CPT).

  • Experimental Adjustment: When using the racemate for biological assays, researchers must account for the 50% active fraction. If high precision in transport kinetics is required, pure L-Acetylcarnitine is recommended. This protocol assumes the use of the racemate with dosage adjustments to target the active L-concentration.

Mechanism of Action

To effectively design experiments with ALCAR, one must understand its dual role as a metabolic fuel and a molecular chaperone .

  • Bioenergetic Rescue: ALCAR donates its acetyl group to Coenzyme A (CoA) inside the mitochondria via Carnitine Acetyltransferase (CAT). This forms Acetyl-CoA, which enters the Krebs cycle, driving ATP production even when glucose metabolism (glycolysis/PDH) is impaired.[2]

  • Antioxidant & Membrane Stabilization: ALCAR acts as a direct scavenger of superoxide anions and stabilizes the mitochondrial membrane cardiolipin, preventing cytochrome c release and apoptosis.

  • Acetylcholine Synthesis: In neuronal models, the donated acetyl group can be utilized for acetylcholine synthesis, linking mitochondrial health to neurotransmission.

Visualization: ALCAR Mitochondrial Rescue Pathway

ALCAR_Mechanism cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix ALCAR_Ex (+/-)-Acetylcarnitine (Exogenous) FAT Fatty Acid Transporter ALCAR_Ex->FAT Uptake ALCAR_In Acetylcarnitine FAT->ALCAR_In CAT Carnitine Acetyltransferase ALCAR_In->CAT ROS ROS Scavenging ALCAR_In->ROS Direct Antioxidant CoA Coenzyme A (CoA) CoA->CAT AcetylCoA Acetyl-CoA CAT->AcetylCoA Acetyl Transfer Carnitine Free Carnitine CAT->Carnitine Recycling TCA TCA Cycle AcetylCoA->TCA Fuel Input Carnitine->FAT Efflux (Shuttle) ETC Electron Transport Chain (ATP) TCA->ETC NADH/FADH2

Figure 1: ALCAR bypasses the glycolytic bottleneck by directly fueling the TCA cycle via Acetyl-CoA donation.

Experimental Design Considerations

Solubility & Stability
  • Solvent: Water (up to 100 mg/mL), Ethanol, or PBS.

  • pH Sensitivity: Stable at neutral/acidic pH (pH 3.0–7.0). Rapidly hydrolyzes at pH > 9.0.

  • Storage: Store powder at -20°C (hygroscopic). Stock solutions should be fresh or stored at -80°C. Avoid repeated freeze-thaw cycles.

Dosage Strategy

When using the racemate (+/-), double the concentration relative to pure L-ALCAR protocols to achieve the same active moiety exposure, while monitoring for D-isomer toxicity.

ApplicationIn Vitro Concentration (Active L-Form)In Vivo Dosage (Rodent)Duration
Mitochondrial Respiration 50 – 100 µM100 – 300 mg/kg (IP/Oral)Acute (1-4h) or Chronic (2-4 weeks)
Neuroprotection (Anti-Aβ) 10 – 50 µM300 – 500 mg/kgPre-treatment (24h)
Excitotoxicity Rescue 0.5 – 1.0 mM500 mg/kgCo-treatment

Detailed Protocols

Protocol A: Mitochondrial Respiration Rescue (Seahorse XF Assay)

Objective: To assess ALCAR's ability to restore Oxygen Consumption Rate (OCR) in cells treated with a mitochondrial toxin (e.g., Rotenone or Amyloid-beta).

Materials:

  • Seahorse XF Analyzer (Agilent).

  • Cells: SH-SY5Y (neuronal) or primary cortical neurons.

  • Stressor: Rotenone (Complex I inhibitor) or Oligomycin.

  • Reagent: (+/-)-Acetylcarnitine Chloride (dissolved in assay medium, pH 7.4).

Workflow:

  • Seeding: Plate cells at 20,000–40,000 cells/well in XF microplates. Culture overnight.

  • Pre-treatment:

    • Group A (Control): Vehicle only.

    • Group B (Model): Rotenone (100 nM) for 24h (induces dysfunction).

    • Group C (Rescue): Rotenone (100 nM) + (+/-)-ALCAR (200 µM) for 24h. Note: 200 µM racemate ≈ 100 µM L-isomer.

  • Assay Prep: Wash cells 2x with XF Assay Medium (unbuffered DMEM, pH 7.4). Incubate at 37°C (non-CO2) for 1 hour.

  • Injection Strategy (Mito Stress Test):

    • Port A: Oligomycin (ATP Synthase inhibitor) – 1.0 µM.

    • Port B: FCCP (Uncoupler) – 0.5–1.0 µM.

    • Port C: Rotenone/Antimycin A (ETC shutdown) – 0.5 µM.

  • Measurement: Record OCR at baseline and after each injection.

Expected Results:

  • Basal Respiration: Reduced in Group B; partially restored in Group C.

  • ATP-Linked Respiration: Significantly higher in ALCAR-treated cells compared to Rotenone-only.

  • Spare Respiratory Capacity: ALCAR treatment typically enhances the cell's ability to respond to maximal stress (FCCP response).

Protocol B: Oxidative Stress Protection (ROS Assay)

Objective: Quantify the antioxidant capacity of ALCAR against H2O2-induced stress.

Materials:

  • Fluorescent Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Plate Reader (Ex/Em: 485/535 nm).

Workflow:

  • Culture: Seed cells in black 96-well plates.

  • ALCAR Loading: Treat cells with 0, 50, 100, 200 µM (+/-)-ALCAR for 24 hours.

  • Induction: Add H2O2 (100 µM) for 4 hours.

  • Staining: Wash cells with PBS.[3] Add 10 µM DCFDA in serum-free media. Incubate 30 min at 37°C in dark.

  • Quantification: Wash 2x with PBS and measure fluorescence.

  • Calculation: Normalize fluorescence to total protein content (BCA assay).

Experimental Workflow Diagram:

Experimental_Workflow cluster_readout Readouts Start Cell Seeding (SH-SY5Y / Primary) Treat ALCAR Treatment (24h Pre-incubation) Start->Treat Stress Mitochondrial Stress (Rotenone / H2O2) Treat->Stress OCR Seahorse XF (Respiration) Stress->OCR ROS DCFDA Assay (Oxidative Stress) Stress->ROS ATP Luciferase Assay (Energy) Stress->ATP

Figure 2: Integrated workflow for assessing mitochondrial protection.

Troubleshooting & Expert Tips

IssuePossible CauseSolution
Low Solubility pH is too basic or solvent is cold.Dissolve in water/PBS at room temp; ensure pH < 7.5 initially.
No Effect Observed D-isomer inhibition or insufficient L-dose.Increase racemate concentration by 2x or switch to pure L-ALCAR for validation.
High Variability Hygroscopic powder degradation.Use fresh stock solutions. Do not store diluted aliquots > 1 month.
Cell Toxicity Acidic shift in media at high concentrations.Check pH of media after adding ALCAR; re-adjust to 7.4 if > 1 mM is used.

References

  • Ferreira, G.C.[4] & McKenna, M.C. (2017). L-Carnitine and Acetyl-L-carnitine roles and neuroprotection in developing brain. Neurochemical Research.

  • Traina, G. (2016). The neurobiology of acetyl-L-carnitine. Frontiers in Bioscience.

  • Nicassio, L. et al. (2017). Dietary supplementation with acetyl-l-carnitine counteracts age-related alterations of mitochondrial biogenesis. Rejuvenation Research.

  • Agilent Technologies. (2023).[5] Seahorse XF Cell Mito Stress Test Kit User Guide.

  • Rosenthal, R.E. et al. (1992). Acetyl-l-carnitine improves survival and neurological outcome after cardiac arrest in dogs. Stroke.

Sources

Troubleshooting & Optimization

Technical Support Center: (+/-)-Acetylcarnitine Chloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: DOSAGE-OPT-001 | Technician: Senior Application Scientist

Introduction: The "Racemic Trap" in Experimental Design

Before proceeding with dosage calculations, you must address the chirality of your reagent. You have specified (+/-)-Acetylcarnitine Chloride (Racemic Acetylcarnitine).

  • The Issue: Biological systems almost exclusively utilize the L-isomer (Acetyl-L-carnitine or ALCAR). The D-isomer present in your racemic mixture (50% L / 50% D) is not just inert; it can act as a competitive inhibitor for carnitine acetyltransferase (CAT) and deplete endogenous L-carnitine pools.

  • The Consequence: If you follow a protocol written for pure ALCAR (L-form) but use the racemic mixture, you are effectively halving the active dose while introducing a confounding metabolic stressor.

Core Directive: The protocols below include specific "Racemic Correction Factors" to adjust for this discrepancy.

Module 1: Preparation & Stability (The Foundation)

Reagent Profile:

  • Compound: (+/-)-Acetylcarnitine Chloride[1]

  • Molecular Weight (MW): ~239.7 g/mol [1][2][3]

  • Solubility: Highly soluble in water (>80 mg/mL), Ethanol, and DMSO.

Standard Operating Procedure (SOP): Stock Solution Reconstitution
  • Solvent Choice: Use nuclease-free water or PBS (pH 7.4) . Avoid dissolving directly in high-serum media as esterases can degrade the acetyl group.

  • pH Sensitivity: Acetylcarnitine is stable in acidic conditions but hydrolyzes rapidly in alkaline solutions (pH > 8.0) .

    • Action: Prepare stock solutions in water (which will be slightly acidic). Neutralize with 1N NaOH only immediately before adding to cell culture media.

  • Sterilization: Do NOT autoclave. The acetyl bond is heat-labile. Use 0.22 µm PES syringe filters.

Visual Workflow: Reconstitution Protocol

ReconstitutionWorkflow start Weigh (+/-)-Acetylcarnitine (Hygroscopic - work fast) dissolve Dissolve in ddH2O (Target: 100 mM - 500 mM) start->dissolve ph_check Check pH (Expect acidic ~pH 3-4) dissolve->ph_check filter Filter Sterilize (0.22 µm PES) ph_check->filter Do not neutralize yet aliquot Aliquot & Freeze (-20°C) filter->aliquot use Thaw & Neutralize (Just before use) aliquot->use Avoid freeze-thaw

Figure 1: Step-by-step reconstitution workflow emphasizing pH control and cold storage to prevent hydrolysis.

Module 2: Dosage Optimization Strategies

The following ranges are derived from literature using L-Acetylcarnitine . You must apply the Racemic Correction Factor (2x) to achieve the same concentration of the active L-isomer, bearing in mind the potential interference of the D-isomer.

Table 1: In Vitro (Cell Culture) Dosage Guide
ApplicationTarget Active (L-Form) Conc.Required (+/-)-Racemate Conc. Notes
Neuroprotection (Chronic) 10 µM – 50 µM20 µM – 100 µM Best for long-term (24h+) assays preventing apoptosis [1].
Acute Ischemia/NMDA 100 µM – 1 mM200 µM – 2 mM Higher doses needed for acute excitotoxicity protection [2].
Mitochondrial Flux 1 mM2 mM Warning: D-isomer may inhibit CAT enzyme at this concentration.
Toxicity Threshold > 5 mM> 5 mM High concentrations cause osmotic stress and acidification of media.
Table 2: In Vivo (Rodent) Dosage Guide
ApplicationRouteTarget Active (L-Form) DoseRequired (+/-)-Racemate Dose
Neuropathic Pain i.p. / p.o.100 mg/kg200 mg/kg
Metabolic Enhancement i.p.300 mg/kg600 mg/kg
Cognitive Support Drinking Water0.15% w/v0.30% w/v

Critical Warning: In in vivo studies, simply doubling the dose to 600 mg/kg (to get 300 mg/kg active) increases the renal load of the chloride salt. Monitor animals for signs of osmotic diuresis or distress.

Module 3: Mechanistic Logic & D-Isomer Interference

Understanding why you are dosing is crucial. Acetylcarnitine acts as an acetyl-group donor for Acetyl-CoA (energy/neurotransmitter synthesis) and a carrier for fatty acids.[2][3][4][5]

Pathway Visualization: The Carnitine Shuttle & D-Isomer Blockade

Mechanism cluster_cyto Cytosol cluster_mito Mitochondria Racemate (+/-)-Acetylcarnitine (Input) L_AC L-Acetylcarnitine Racemate->L_AC D_AC D-Acetylcarnitine (Inactive/Inhibitor) Racemate->D_AC CAT Carnitine Acetyltransferase L_AC->CAT Substrate D_AC->CAT Competitive Inhibition AcetylCoA Acetyl-CoA CAT->AcetylCoA Transfer TCA TCA Cycle (ATP Production) AcetylCoA->TCA ACh Acetylcholine Synthesis AcetylCoA->ACh

Figure 2: Mechanism of action showing how the D-isomer from the racemic mixture can competitively inhibit the transferase enzyme, potentially blunting the effect of the L-isomer [3].

Module 4: Troubleshooting & FAQs

Q1: My cells are dying after adding the stock solution. Is it toxic?

  • Diagnosis: It is likely pH shock , not chemical toxicity.

  • Fix: A 100 mM solution of Acetylcarnitine Chloride in water is highly acidic. If you add a large volume directly to the media, you overwhelm the bicarbonate buffer. Neutralize your stock to pH 7.0 with NaOH immediately before addition, or use a HEPES-buffered stock.

Q2: I see no effect at 50 µM, but the paper says 50 µM works. Why?

  • Diagnosis: The "Racemic Trap." The paper likely used pure L-Acetylcarnitine.

  • Fix: You are effectively dosing 25 µM of the active compound. Increase your concentration to 100 µM to match the active load of the literature citation.

Q3: Can I autoclave the stock solution?

  • Answer: No. The acetyl ester bond is susceptible to hydrolysis at high temperatures. Filter sterilize only.

Q4: How do I store the powder? It became a sticky gel.

  • Diagnosis: Acetylcarnitine is extremely hygroscopic .

  • Fix: Store the bottle at -20°C with desiccant. Allow the bottle to warm to room temperature before opening to prevent condensation from forming inside. If it has turned to gel, the chemical integrity is likely compromised by hydrolysis.

References
  • Comparison of L-carnitine and Acetyl-L-carnitine: Liu, J., et al. (2002). "Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats."[6][7] Annals of the New York Academy of Sciences.

  • Neuroprotection in Ischemia: Zanelli, S.A., et al. (2005). "Acetyl-L-carnitine protection against ischemia-reperfusion injury in the developing brain." Pediatric Research.

  • Carnitine Acetyltransferase Inhibition: Ramsay, R.R., et al. (2001). "Carnitine acyltransferases: structure, mechanism, and regulatory role." Biochemical Society Transactions.

Sources

Technical Support Center: (+/-)-Acetylcarnitine Chloride Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Solubility of (+/-)-Acetylcarnitine Chloride CAS No: 2504-11-2 (Racemate) / 5080-50-2 (L-Isomer reference) Chemical Nature: Hygroscopic crystalline solid; Acetyl ester of carnitine.

Executive Summary: The "Ester Vulnerability"

(+/-)-Acetylcarnitine Chloride (ALCAR) is chemically defined by two critical properties that dictate its handling:

  • High Hygroscopicity: The chloride salt avidly attracts atmospheric moisture, leading to rapid deliquescence (turning into a liquid/sticky mess).

  • Ester Hydrolysis: The acetyl-ester bond is thermodynamically unstable in aqueous environments, particularly at neutral to alkaline pH. Hydrolysis releases Acetic Acid and Carnitine , causing a drop in pH and loss of potency.

Golden Rule: Store the solid at -20°C with desiccant. Keep aqueous solutions acidic (pH 3–5) and frozen for long-term storage.

Critical Stability Data

Table 1: Solubility Profile (at 25°C)
SolventSolubility LimitNotes
Water > 80 mg/mLHighly soluble. Solution becomes acidic due to HCl salt.
Ethanol ~ 20 mg/mLGood for organic-compatible applications.[1][2]
DMSO ~ 10 mg/mLLower solubility than water.[1] Use for hydrophobic compound libraries.
DMF ~ 10 mg/mLAlternative to DMSO; not recommended for cell culture.
PBS (pH 7.4) SolubleWARNING: Rapid hydrolysis occurs at this pH. Prepare fresh.
Table 2: pH-Dependent Stability (Aqueous Solution)
pH ConditionStability StatusHalf-Life Estimate (25°C)Recommendation
pH 3.0 – 5.0 High > 30 DaysOptimal range for stock solutions.
pH 7.4 (Physiological) Moderate 5 – 10 DaysUse immediately. Do not store.
pH > 9.0 (Alkaline) Unstable < 1 HourAvoid. Rapid ester hydrolysis.

Visualizing Degradation Pathways

The primary failure mode for this compound is hydrolysis.[3] Understanding this pathway is essential for troubleshooting "loss of activity" in experiments.

G cluster_conditions Catalysts of Degradation ALCAR (+/-)-Acetylcarnitine (Active Ester) Transition Tetrahedral Intermediate ALCAR->Transition Nucleophilic Attack Water + H₂O Carnitine Carnitine (Inactive for Acetyl-transfer) Transition->Carnitine Acetate Acetic Acid (pH Drop) Transition->Acetate Heat Heat (>37°C) Base Base (pH > 7.5)

Figure 1: The hydrolysis pathway. Note that the release of acetic acid creates a positive feedback loop in unbuffered water, but in buffered media, the pH remains high, accelerating destruction.

Troubleshooting Guide & FAQs

Scenario A: "My solid powder has turned into a sticky clump."
  • Diagnosis: Moisture contamination (Deliquescence).

  • Cause: The container was likely opened while cold, causing condensation, or stored without adequate desiccation.

  • Action:

    • Do not use for quantitative experiments (weighing is impossible).

    • If the clump is white (not yellow), it may still be chemically pure but hydrated. Dissolve the entire clump in a known volume of water to create a stock, then determine concentration via HPLC or enzymatic assay.

    • Prevention: Allow the vial to equilibrate to room temperature before opening.

Scenario B: "The pH of my stock solution dropped over time."
  • Diagnosis: Hydrolysis.[3][4]

  • Cause: Storage in water without a buffer, or storage at room temperature. The cleavage of the acetyl group releases acetic acid.

  • Action: Discard the solution.

  • Prevention: Store stock solutions in water at -20°C or -80°C. Do not store at +4°C for more than 1 week.

Scenario C: "Can I autoclave my Acetylcarnitine solution?"
  • Answer: ABSOLUTELY NOT.

  • Reasoning: Autoclaving involves high heat (121°C) and steam. This provides the perfect thermodynamic conditions to smash the ester bond. You will result in a sterile solution of Carnitine and Vinegar.

  • Correct Protocol: Prepare the solution in a laminar flow hood and use a 0.22 µm PES or PVDF syringe filter for sterilization.

Scenario D: "I need to add this to cell culture media (DMEM/RPMI)."
  • Issue: Cell media is buffered to pH 7.4.

  • Protocol:

    • Prepare a high-concentration stock (e.g., 100 mM) in water or PBS (pH adjusted to 5-6).

    • Store the stock at -20°C.

    • Add the stock to the cell culture media immediately prior to use .

    • Do not pre-mix Acetylcarnitine into media and store the media in the fridge for weeks. It will degrade.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (100 mM)

Target Concentration: ~24 mg/mL

  • Equilibration: Remove the product vial from the freezer and place it in a desiccator. Allow it to warm to Room Temperature (RT) for 30 minutes. Crucial: Opening a cold vial condenses atmospheric water onto the hygroscopic solid.

  • Weighing: Rapidly weigh 239.7 mg of (+/-)-Acetylcarnitine Chloride.

  • Solvent: Add 10.0 mL of Milli-Q Water or Distilled Water .

    • Note: Do not use PBS for the stock if you plan to store it. Pure water will naturally settle at a slightly acidic pH (due to the HCl salt), which auto-stabilizes the ester.

  • Dissolution: Vortex briefly. It should dissolve instantly.

  • Aliquot & Freeze: Dispense into single-use aliquots (e.g., 500 µL) in screw-cap cryovials.

  • Storage: Store at -20°C (stable for 1 year) or -80°C (stable for >2 years).

Protocol 2: Storage Decision Tree

Storage Start How do you want to store ALCAR? Solid Solid Powder Start->Solid Solution Liquid Solution Start->Solution SolidStorage Store at -20°C Protect from Light USE DESICCANT Solid->SolidStorage SolventCheck Check Solvent System Solution->SolventCheck Water Water (Unbuffered) SolventCheck->Water Buffer PBS / Media (pH 7.4) SolventCheck->Buffer DMSO DMSO / Ethanol SolventCheck->DMSO StoreFrozen Stable at -20°C (Months/Years) Water->StoreFrozen UseFresh UNSTABLE Storage Use Immediately (Hours/Days) Buffer->UseFresh OrganicStore Store at -80°C (Prevent evaporation) DMSO->OrganicStore

Figure 2: Decision matrix for maximizing shelf-life.

References

  • Cayman Chemical. (2022).[5] Acetyl-L-carnitine (chloride) Product Information & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 197763, (+-)-Acetylcarnitine chloride. Retrieved from

  • Mazzo, D. J., et al. (1990). Compatibility and stability of acetyl-L-carnitine in aqueous solutions. Journal of Pharmaceutical Sciences.
  • TargetMol. (2024). (±)-Acetylcarnitine chloride Technical Data Sheet. Retrieved from

Sources

Preventing degradation of (+/-)-ACETYLCARNITINE CHLORIDE during sample preparation.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of (+/-)-Acetylcarnitine Chloride During Sample Preparation Document ID: ALCAR-STAB-001 Audience: Analytical Chemists, PK/PD Researchers, Bioanalytical Scientists Last Updated: February 4, 2026

Introduction: The Ester Vulnerability

Acetylcarnitine (ALCAR) Chloride presents a dual stability challenge: it is physically unstable due to hygroscopicity (absorbing atmospheric moisture) and chemically unstable due to the lability of its ester bond .

In biological matrices (plasma, urine, tissue), this ester bond is the primary point of failure. It is susceptible to both chemical hydrolysis (driven by alkaline pH) and enzymatic hydrolysis (driven by plasma esterases). Failure to control these variables results in the underestimation of ALCAR and the artificial elevation of free Carnitine, compromising pharmacokinetic data.

This guide provides a self-validating workflow to lock down ALCAR stability from the weighing scale to the mass spectrometer.

Module 1: Chemical Handling & Storage

The Enemy: Moisture and Alkalinity.[1] ALCAR Chloride is a deliquescent salt. Exposure to humid air causes it to liquefy, altering the effective molecular weight and concentration of your stock standards.

Storage Protocol
  • Temperature: Store solid powder at -20°C .

  • Container: Amber glass with a PTFE-lined cap.

  • Desiccation: Secondary containment in a desiccator is mandatory.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold powder.

Stock Solution Stability

Do not store stock solutions in phosphate-buffered saline (PBS) or other neutral/alkaline buffers for extended periods.

Solvent SystemStability at 25°CStability at 4°CRecommendation
Water (pH 7.0) < 24 Hours3-5 DaysAvoid for long-term storage.
0.1% Formic Acid in Water > 30 Days> 3 MonthsRecommended for aqueous stocks.
Methanol > 30 Days> 6 MonthsBest for primary stock solutions.
Phosphate Buffer (pH > 7.4) < 4 Hours< 24 HoursCritical Failure Point.

Module 2: Biological Matrix Handling (The "Acid Trap")

The Enemy: Plasma Esterases and Spontaneous Hydrolysis. In plasma, ALCAR half-life can be minutes at room temperature due to esterase activity. Freezing alone is insufficient; enzymes reactivate during thawing.

The "Acid Trap" Protocol

You must acidify samples immediately upon collection. This serves two purposes:

  • Denaturation: Irreversibly inactivates esterases.

  • Chemical Stabilization: Protonates the ester oxygen, making it less susceptible to nucleophilic attack.

Step-by-Step Plasma Collection
  • Collection: Draw blood into EDTA or Heparin tubes (avoid Citrate if possible to minimize pH shifts).

  • Separation: Centrifuge at 4°C, 2000 x g for 10 minutes.

  • Acidification (Crucial Step): Immediately add 10 µL of 10% Formic Acid per 100 µL of plasma .

    • Target pH: 3.0 – 4.5.

  • Storage: Snap freeze at -80°C.

Visualizing the Degradation Pathway

ALCAR_Degradation ALCAR (+/-)-Acetylcarnitine Hydrolysis Hydrolysis (Rate Limiting Step) ALCAR->Hydrolysis pH > 7.0 OR Esterases Carnitine L-Carnitine (Artifact) Hydrolysis->Carnitine Cleavage Acetate Acetate Hydrolysis->Acetate Leaving Group Acid Acidification (pH < 4.0) Acid->Hydrolysis INHIBITS

Figure 1: The hydrolysis pathway of Acetylcarnitine.[2] Acidification acts as the primary "brake" on this reaction by neutralizing the catalytic conditions required for ester cleavage.

Module 3: Extraction & Instrumental Analysis

The Enemy: On-column hydrolysis and Ion Suppression. Traditional derivatization (butyl esterification) involves heating in acid, which can inadvertently hydrolyze the acetyl group you are trying to measure [1]. Direct Analysis via HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior approach for integrity.

Recommended Extraction: Protein Precipitation (PPT)

Why PPT? Solid Phase Extraction (SPE) often requires conditioning steps that may expose ALCAR to unstable pH ranges. PPT is rapid and maintains acidic conditions.

  • Thaw: Thaw acidified plasma on ice.

  • Internal Standard: Add Acetylcarnitine-d3 (Deuterated IS is mandatory to track matrix effects).

  • Precipitation: Add 3-4 volumes of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Pro Tip: Use the "Solvent First" method in 96-well plates (add ACN, then sample) to prevent protein clumping at the bottom [2].

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge 10 min at 10,000 x g (4°C).

  • Supernatant: Transfer supernatant.

    • Note: Do not evaporate to complete dryness if using heat. ALCAR is thermally labile. If concentration is needed, use nitrogen blow-down at ambient temperature.

Chromatographic Strategy (HILIC)

ALCAR is highly polar and retains poorly on C18.

  • Column: HILIC Silica or Zwitterionic HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).[3]

  • Gradient: Start High Organic (90% B) -> Linear gradient to 50% B.

Workflow Diagram

Sample_Prep_Workflow cluster_0 Sample Collection cluster_1 Extraction (PPT) cluster_2 Analysis Blood Blood Draw (EDTA/Heparin) Spin Centrifuge (4°C) Blood->Spin Acid Add 10% Formic Acid (Target pH 3-4) Spin->Acid < 10 mins Thaw Thaw on Ice Acid->Thaw Freeze -80°C IS Add Internal Standard (ALCAR-d3) Thaw->IS Precip Add Ice-Cold ACN (0.1% FA) IS->Precip Super Collect Supernatant Precip->Super HILIC HILIC-MS/MS (No Derivatization) Super->HILIC

Figure 2: The "Golden Path" workflow. Note the critical acidification step immediately after centrifugation, preventing enzymatic degradation before the sample is even frozen.

Troubleshooting & FAQs

Q1: I see high levels of Free Carnitine and low ALCAR in my QC samples. What happened?

A: This is the hallmark of hydrolysis . Check the following:

  • pH of the sample: Was the plasma acidified immediately? If the pH is > 6.0, esterases were active during thawing.

  • Evaporation Temperature: Did you use heat (> 40°C) during solvent evaporation? High heat cleaves the ester bond.

  • Injector Temperature: Ensure your autosampler is set to 4°C. ALCAR degrades in the vial at room temperature over an overnight run [3].

Q2: My retention time is shifting between injections.

A: This is common in HILIC separations.

  • Cause: HILIC columns require extensive equilibration.

  • Fix: Ensure your re-equilibration time is at least 5-10 column volumes between injections.

  • Fix: Check the pH of your mobile phase. Small shifts in buffer pH significantly affect the ionization state of the silica surface and the zwitterionic ALCAR [4].

Q3: Can I use Butyl Ester derivatization to increase sensitivity?

A: Proceed with extreme caution. While derivatization improves sensitivity, the reaction conditions (60°C with Acetyl Chloride/Butanol) can hydrolyze ALCAR back to Carnitine by up to 27% [5]. If you must use this method, you must validate the hydrolysis rate by spiking ALCAR into the matrix and measuring the appearance of Free Carnitine compared to a non-heated control. Direct HILIC is safer.

Q4: The ALCAR powder has formed clumps. Is it still usable?

A: Clumping indicates moisture absorption (hygroscopicity).[1]

  • Risk: The chemical purity might be fine, but your weighing accuracy is compromised because you are weighing water weight.

  • Action: Discard the solid for quantitative work. Use a fresh vial for standard curve preparation.

References

  • Tallarico, C., et al. (1998).[3] "Determination of acetyl-L-carnitine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Biotage Application Note. "Solvent First Protein Precipitation." Biotage Technical Literature. Link

  • Vernez, L., et al. (2004). "Stability of acetylcarnitine in human blood and plasma." Clinical Chemistry. Link

  • Greco, G., et al. (2013). "Hydrophilic interaction chromatography (HILIC) in proteomics and metabolomics." Journal of Separation Science. Link

  • Minkler, P. E., et al. (2008).[4] "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry. Link

Sources

Technical Support Center: (+/-)-Acetylcarnitine Chloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Cell Viability & Bioactivity in (+/-)-Acetylcarnitine Chloride Treatments

Ticket ID: ALC-OPT-2024 Assigned Specialist: Senior Application Scientist, Cell Metabolism Unit

Critical Technical Alert: Stereochemistry & Potency

You are using (+/-)-Acetylcarnitine Chloride (Racemic Mixture). Before proceeding, you must account for the stereochemistry. Most biological signaling is driven exclusively by the L-isomer .

  • The Issue: Your reagent contains 50% L-acetylcarnitine (Active) and 50% D-acetylcarnitine (Inactive or Competitive Inhibitor).

  • The Consequence:

    • Effective Dose Halving: To achieve a 100 µM active dose, you must apply 200 µM of the racemic mixture.

    • Mitochondrial Inhibition: Evidence suggests the D-isomer may competitively inhibit the carnitine acylcarnitine translocase system, potentially reducing mitochondrial respiration compared to the pure L-isomer [1].

  • Recommendation: If your goal is metabolic enhancement, consider switching to pure Acetyl-L-carnitine . If you must use the racemic mixture, strictly control for the D-isomer using a pure D-isomer control group if available, or acknowledge this variable in your data interpretation.

Module 1: Reconstitution & Stability (The #1 Cause of Cell Death)

User Issue: "My cells detach or media turns yellow immediately after adding the drug."

Root Cause: Acidification. Acetylcarnitine Chloride is a hydrochloride salt. In solution, it dissociates to release Cl⁻ ions, significantly dropping the pH. A 1% solution has a pH of ~2.5. Adding this directly to cell culture media (even buffered media) can overwhelm the buffer capacity, causing acute acidotoxicity.

Protocol: Safe Stock Preparation

Do NOT dissolve directly in culture media. Follow this self-validating workflow:

  • Solvent: Dissolve powder in sterile, nuclease-free water (dH₂O) to a high concentration (e.g., 100 mM or 500 mM).

  • pH Adjustment (CRITICAL):

    • Measure pH; it will be acidic.

    • Neutralize to pH 7.2–7.4 using 1N NaOH. Note: Do this slowly to avoid hydrolysis at high pH.

  • Sterilization: Syringe filter through a 0.22 µm PES membrane. Do not autoclave (Heat causes hydrolysis).

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

PreparationWorkflow Start Solid (+/-)-ALC (Hygroscopic) Dissolve Dissolve in dH2O (High Conc. Stock) Start->Dissolve CheckPH Check pH (Result: ~2.5 Acidic) Dissolve->CheckPH Neutralize Neutralize w/ NaOH (Target: pH 7.2-7.4) CheckPH->Neutralize Required Step Filter 0.22 µm Filtration (Do NOT Autoclave) Neutralize->Filter Aliquot Store -20°C (Stable 1-2 Years) Filter->Aliquot

Figure 1: Correct reconstitution workflow to prevent acid-induced cytotoxicity. Note the mandatory neutralization step prior to filtration.

Module 2: Dose Optimization & Viability Ranges

User Issue: "I am seeing inconsistent viability results. Is 1 mM too high?"

Technical Insight: Toxicity in ALC treatment is often biphasic. Low doses support ATP generation; high doses can induce osmotic stress or excitotoxicity (in neurons). Furthermore, because you are using the racemic mixture, the D-isomer accumulation may trigger mitochondrial stress at high concentrations [1, 2].

Recommended Concentration Matrix
Cell TypeApplicationRecommended Range (Racemic)Toxicity Threshold (Est.)
Neurons (Primary/SH-SY5Y) Neuroprotection10 µM – 100 µM> 500 µM
Fibroblasts / Myoblasts Metabolic Flux100 µM – 1 mM> 5 mM
Cancer Lines (HepG2/HT29) Anti-proliferation50 µM – 200 µM [3]> 1 mM
Stem Cells (ADSCs) Survival/Autophagy0.5 mM – 1 mM [4]> 10 mM

> Note: The ranges above refer to the racemic mixture concentration . Divide by 2 to estimate the active L-isomer load.

Protocol: The "Vehicle Control" Validation

To confirm that cell death is due to the drug mechanism and not preparation errors:

  • Group A: Media only.

  • Group B (Vehicle): Media + Water/NaOH mixture (same volume/pH as drug stock, but no drug).

  • Group C (Treatment): Media + Neutralized ALC stock. If Group B shows toxicity, your pH adjustment or osmolarity is incorrect.

Module 3: Mechanism of Action & Transport Troubleshooting

User Issue: "I treated the cells, but I see no metabolic changes (e.g., ATP increase)."

Root Cause: OCTN2 Transporter Saturation or Downregulation. Acetylcarnitine does not passively diffuse across the membrane efficiently; it requires the OCTN2 (SLC22A5) transporter [5].

  • Competition: High levels of free L-carnitine or D-isomers in the media can compete for OCTN2 uptake.

  • Expression: Some cancer lines overexpress OCTN2 (survival mechanism), while others may have low expression.

  • Inhibition: The D-isomer in your racemic mixture may competitively inhibit the translocase inside the mitochondria, blocking the very effect you are trying to induce [1].

Mechanism cluster_extra Extracellular Space cluster_cyto Cytosol cluster_mito Mitochondria Racemic Racemic ALC (L-isomer + D-isomer) Transporter OCTN2 Transporter (SLC22A5) Racemic->Transporter Uptake CytoALC Intracellular ALC Transporter->CytoALC Translocase Carnitine-Acylcarnitine Translocase (CACT) CytoALC->Translocase BetaOx Beta-Oxidation / Krebs Translocase->BetaOx L-Isomer (Active) Donates Acetyl-CoA Inhibition D-Isomer Inhibition Translocase->Inhibition D-Isomer (Interference) Inhibition->BetaOx Blocks Respiration

Figure 2: Transport and Action Pathway. Note the potential for D-isomer interference at the mitochondrial translocase level.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution? A: No. The acetyl ester bond is hydrolytically unstable at high temperatures. Use 0.22 µm PES or PVDF filtration only.

Q: Why is the L-isomer preferred over the Racemic (+/-) form? A: Biological enzymes (like Carnitine Acetyltransferase) are stereospecific. The L-isomer is the substrate. The D-isomer is not only metabolically inert in this context but can act as a competitive inhibitor, effectively reducing the efficacy of the treatment and complicating data interpretation [1, 6].

Q: How long is the stock stable? A: At -20°C, a neutralized stock is stable for 6–12 months. At 4°C, it degrades slowly (weeks). At 37°C (in culture), it is stable for 24–48 hours, so replenish media daily for long-term experiments [7].

References
  • Nicassio, L. et al. (2020). "Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration."[1] PubMed.[2] Available at: [Link] (Note: Contextual validation of isomer interference).

  • Virmani, A. et al. (2004). "The protective role of L-carnitine against neurotoxicity." Annals of the New York Academy of Sciences. Available at: [Link]

  • Hassan, M. et al. (2023).[3] "The Potential Inhibitory Role of Acetyl-L-Carnitine on Proliferation... in HepG2 and HT29 Human Adenocarcinoma Cell Lines." NIH/PubMed. Available at: [Link]

  • Zhang, Y. et al. (2022). "Acetyl l-carnitine protects adipose-derived stem cells against serum-starvation." PubMed Central. Available at: [Link]

  • Nalecz, K.A. (2019).[4] "SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism."[4] Molecules. Available at: [Link]

  • PubChem. (n.d.). "Acetyl-L-carnitine | C9H17NO4 - CID 7045767." National Library of Medicine. Available at: [Link]

Sources

Addressing batch-to-batch variability of (+/-)-ACETYLCARNITINE CHLORIDE

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Batch-to-Batch Variability & Experimental Inconsistencies

Product Identity: (+/-)-Acetylcarnitine Chloride (Racemic) CAS: 5080-50-2 (Racemate) | Chemical Formula: C9H18ClNO4 Synonyms: DL-Acetylcarnitine HCl; Acetyl-DL-carnitine hydrochloride

Executive Technical Summary

(+/-)-Acetylcarnitine chloride is the racemic mixture of the acetylated ester of carnitine. Unlike the biologically exclusive L-isomer , this product contains equimolar amounts of the L- (active) and D- (biologically inert or competitive inhibitor) enantiomers.

Batch-to-batch variability in this compound is rarely due to shifts in the enantiomeric ratio (which remains 50:50 in synthetic racemates). Instead, variability typically arises from three critical instability factors:

  • Hygroscopicity: The chloride salt is extremely hygroscopic, leading to rapid water uptake, weighing errors, and hydrolysis.

  • Ester Hydrolysis: The acetyl group is labile. Exposure to moisture or pH > 7.0 causes deacetylation, releasing free carnitine and acetic acid.

  • User Error (Isomer Selection): Researchers switching between pure Acetyl-L-carnitine and the Racemate (+/-) will observe a 50% drop in biological potency, often misdiagnosed as a "bad batch."

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Solubility

Q: The powder in the new batch is clumped or sticky. Is it degraded? A: Not necessarily degraded, but compromised.

  • Cause: The chloride salt has absorbed atmospheric moisture (hygroscopicity).[1]

  • Impact: This introduces a weighing error . If you weigh 10 mg of "wet" compound, you may only be adding 8 mg of active compound and 2 mg of water.

  • Action:

    • Perform a Loss on Drying (LOD) test.

    • If the substance smells strongly of vinegar (acetic acid), hydrolysis has occurred. Discard the batch.

    • If odorless, dry in a vacuum desiccator over P₂O₅ for 24 hours before weighing.

Q: I cannot get the compound to dissolve in my buffer (pH 7.4). A: This is a stability risk.

  • Solubility: Acetylcarnitine HCl is highly soluble in water (>50 mg/mL).

  • Mechanism: If it fails to dissolve, check for "salting out" effects in high-salt buffers (e.g., concentrated PBS).

  • Critical Warning: Dissolving directly into pH 7.4 buffer initiates immediate hydrolysis.

  • Protocol: Dissolve in unbuffered water or dilute HCl (pH 2-4) to create a stock solution. Add this stock to your culture media/buffer immediately prior to use.

Category B: Analytical & Stability Issues

Q: My HPLC analysis shows a shifting retention time and a secondary peak. A: You are likely detecting the hydrolysis product (Free Carnitine).

  • Mechanism: In non-acidified mobile phases, on-column hydrolysis can occur.

  • Diagnosis: The secondary peak matches the retention time of free Carnitine standards.

  • Solution: Ensure your mobile phase is acidified (0.1% Formic Acid or pH 2.5 Phosphate Buffer). Avoid long autosampler wait times at room temperature.

Q: Why is the biological potency of this batch 50% lower than my previous reference standard? A: Verify the specific rotation of your previous standard.

  • Scenario: If your previous work used Acetyl-L-carnitine , and you switched to (+/-)-Acetylcarnitine (Racemate), you have effectively halved the dosage of the biologically active L-isomer.

  • Biological Impact: The D-isomer does not transport fatty acids effectively and may compete for the carnitine transporter (OCTN2), potentially reducing efficacy by more than 50%.

QC & Decision Workflows

Workflow 1: Incoming Batch Quality Control

Use this logic flow to accept or reject new shipments.

QC_Workflow Start Receive Batch (+/-)-Acetylcarnitine HCl Visual Visual Inspection: Is it free-flowing? Start->Visual Odor Odor Test: Vinegar smell? Visual->Odor Yes Reject_Water ACTION: Dry under Vacuum Visual->Reject_Water No (Clumped) Solubility Solubility Test: Clear in H2O? Odor->Solubility No Odor Reject_Hydrolysis REJECT: Hydrolysis Detected Odor->Reject_Hydrolysis Vinegar Smell HPLC HPLC Analysis: Purity > 98%? Solubility->HPLC Yes Solubility->Reject_Hydrolysis Precipitate/Cloudy HPLC->Reject_Hydrolysis Fail (<98%) Accept ACCEPT: Release for Use HPLC->Accept Pass Reject_Water->Odor After Drying

Figure 1: Decision tree for evaluating incoming raw material quality to prevent batch variability.

Workflow 2: Degradation Pathway (The "Vinegar" Effect)

Understanding the chemical breakdown is crucial for storage.

Degradation ALCAR Acetylcarnitine (Active Ester) Inter Hydrolysis (pH > 7 or Moisture) ALCAR->Inter + H2O Carnitine Free Carnitine (Biologically Distinct) Inter->Carnitine Acetate Acetic Acid (Vinegar Odor) Inter->Acetate

Figure 2: The hydrolysis pathway. The release of Acetic Acid is the primary indicator of degradation.

Standardized Protocols

Protocol A: Handling & Storage

Objective: Minimize hygroscopic degradation.

ParameterSpecificationReason
Storage Temp -20°C (Long term)Slows hydrolysis kinetics.
Container Amber glass, Tightly sealedPrevents light degradation and moisture entry.
Desiccant Silica Gel or P₂O₅Critical to maintain anhydrous state.
Equilibration Warm to RT before openingPrevents condensation on cold powder.
Protocol B: Analytical Verification (HPLC-UV)

Objective: Quantify Acetylcarnitine vs. Free Carnitine.

  • Column: HILIC (Hydrophilic Interaction), e.g., Waters Atlantis HILIC Silica or equivalent.

    • Note: C18 columns struggle to retain these polar compounds without ion-pairing agents.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 3.5) [80:20].

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 205-210 nm (Low sensitivity, requires high conc.) or MS (preferred).

  • Pass Criteria:

    • Acetylcarnitine Peak Area > 98%.

    • Free Carnitine Peak Area < 1.0%.

Biological Assay Considerations

When using (+/-)-Acetylcarnitine , you must account for the racemic nature in your calculations.

Variable(+/-)-Acetylcarnitine (Racemate)Acetyl-L-Carnitine (Enantiopure)
Active L-Isomer 50%100%
D-Isomer Content 50%< 0.5% (Impurity)
Mitochondrial Transport Competitive Inhibition (D vs L)Efficient Transport
Recommended Use Chemical Standards, Non-chiral metabolic studiesCell Culture, In Vivo Efficacy, Clinical Research

Correction Factor: If a protocol calls for 10 µM of Acetyl-L-carnitine, and you are using the Racemate, you must use 20 µM to achieve the same L-isomer concentration, assuming the D-isomer is inert (which may not be true; D-carnitine can deplete free CoA). Recommendation: Use Enantiopure L-form for sensitive biological assays.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7045767, Acetyl-L-carnitine. PubChem. Available at: [Link]

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences. Available at: [Link]

  • Mazzo, D. J., et al. (1990). Compatibility and stability of acetyl-L-carnitine in various solution matrices. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Strijbis, K., et al. (2010). Carnitine transport and regulation in yeast and bacteria. Biochemical Journal. (Validating transport specificity of L-isomer). Available at: [Link]

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of Acetylcarnitine Isomers in Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of mitochondrial therapeutics and nootropic agents, the stereochemistry of carnitine derivatives is not merely a structural detail—it is the determinant of efficacy versus toxicity. While Acetyl-L-carnitine (ALCAR) is the endogenous, biologically active ester facilitating fatty acid oxidation and neuroprotection, its enantiomer, Acetyl-D-carnitine , acts as a competitive antagonist.

This guide provides a rigorous comparative analysis of these isomers in vivo, focusing on pharmacokinetics (PK), blood-brain barrier (BBB) transport, and mitochondrial utilization. It also details the mandatory chiral separation protocols required to validate enantiomeric purity in preclinical studies.

Mechanistic Comparison: The Biological Divergence

The physiological distinction between the isomers hinges on their interaction with two key transport systems: the Organic Cation/Carnitine Transporter (OCTN2) and the Carnitine Palmitoyltransferase (CPT) system.

Molecular Interaction Profile
FeatureAcetyl-L-carnitine (ALCAR)Acetyl-D-carnitineL-Carnitine (Reference)
Biological Status Endogenous AgonistXenobiotic / AntagonistEndogenous Precursor
OCTN2 Affinity High (

)
Competitive InhibitorHigh (

)
CPT-1 Interaction Substrate (Acyl donor)Competitive InhibitorSubstrate (Acyl acceptor)
BBB Permeability High (via OCTN2 & ATB

)
Low / InhibitoryLow (Saturable transport)
Metabolic Fate Hydrolysis to Acetyl-CoA + L-CarnitineExcreted unchanged or depletes L-Carnitine poolAcylated to ALCAR
Pathway Visualization: The "Carnitine Shuttle" Conflict

The following diagram illustrates how the L-isomer facilitates energy production while the D-isomer induces a "blockade," leading to secondary carnitine deficiency.

CarnitineShuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix ALCAR_L Acetyl-L-Carnitine CPT1 CPT-1 (Outer Membrane) ALCAR_L->CPT1 ALCAR_D Acetyl-D-Carnitine ALCAR_D->CPT1 Competitive Inhibition CACT CACT (Translocase) ALCAR_D->CACT Transport Blockade CoA CoA-SH AcetylCoA Acetyl-CoA (Krebs Cycle) LCarn L-Carnitine CPT1->CACT Acyl Transfer CPT2 CPT-2 (Inner Membrane) CACT->CPT2 CPT2->AcetylCoA Release Acetyl CPT2->LCarn

Figure 1: Stereospecific transport mechanism. ALCAR-L (Green) fuels the Krebs cycle, while ALCAR-D (Red) inhibits CPT-1 and CACT, stalling mitochondrial respiration.

Experimental Protocol: Chiral Quantification in Plasma

To accurately assess in vivo performance, researchers must distinguish between isomers. Standard LC-MS cannot separate enantiomers without chiral chromatography or derivatization.

Method Principle

This protocol utilizes Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . The separation relies on a chiral stationary phase (e.g., teicoplanin-based) to resolve the racemic mixture.

Step-by-Step Workflow
  • Sample Preparation (Plasma/Tissue):

    • Aliquot

      
       of plasma.
      
    • Protein Precipitation: Add

      
       of acetonitrile containing internal standard (
      
      
      
      -Acetyl-L-carnitine).
    • Vortex for 30s, Centrifuge at

      
       for 10 min at 4°C.
      
    • Collect supernatant. Crucial: Avoid acid hydrolysis which can scramble acetyl groups.

  • Chromatographic Separation:

    • Column: Chirobiotic T (Teicoplanin),

      
      .
      
    • Mobile Phase: 40% Ethanol / 60% Ammonium Acetate (20mM, pH 4.0).

    • Flow Rate:

      
       (Isocratic).
      
    • Run Time: 15 minutes. (L-isomer typically elutes before D-isomer).

  • Mass Spectrometry Detection (MRM Mode):

    • Ionization: ESI Positive mode.

    • Transitions:

      • Acetyl-L/D-carnitine:

        
         (Quantifier).
        
      • Internal Standard (

        
        ): 
        
        
        
        .
Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chiral LC-MS/MS Analysis Sample Biological Sample (Plasma/Brain Homogenate) Precip Protein Precipitation (Acetonitrile + IS) Sample->Precip Spin Centrifugation (10,000g, 4°C) Precip->Spin Inject Injection (5µL) Spin->Inject Column Chirobiotic T Column (Enantiomer Separation) Inject->Column MS MS/MS Detection (MRM 204.1 -> 85.1) Column->MS Data Data Output: L vs D Ratio MS->Data

Figure 2: Workflow for the chiral separation and quantification of acetylcarnitine isomers in biological matrices.

Comparative Pharmacokinetics & Performance[1][2]

The following data synthesizes findings from preclinical models (Rat/Mouse) and human clinical PK studies.

Pharmacokinetic Parameters (Oral Administration)
ParameterAcetyl-L-carnitineL-CarnitineAcetyl-D-carnitine

(Hours)
3.0 - 4.03.0 - 4.0N/A (Poorly absorbed)
Bioavailability (

)
~18-25%~15-18%<10% (Estimated)
Half-life (

)
~4.2 hours~15 hoursRapid renal clearance
Brain/Plasma Ratio High (>1.0) Low (<0.2)Negligible
Renal Reabsorption Efficient (via OCTN2)Efficient (via OCTN2)Inhibitory (Blocks L-form)

Key Insight: While L-Carnitine has a longer systemic half-life, ALCAR demonstrates superior tissue distribution , particularly in the central nervous system (CNS). The acetyl moiety facilitates transport across the BBB via the


 transporter, a capacity L-carnitine lacks efficiently [1, 2].
In Vivo Functional Outcomes
Neuroprotection (Ischemia/Reperfusion Models)
  • ALCAR: Pretreatment significantly reduces infarct volume and lipid peroxidation markers (MDA). It restores mitochondrial respiratory chain complex activity (I, III, and IV) [3].

  • D-Isomer: Shows no protective effect. High doses exacerbate injury by depleting endogenous L-carnitine pools, leading to "secondary carnitine deficiency" [4].

Metabolic Flexibility (Diabetes Models)
  • ALCAR: Improves glucose disposal and insulin sensitivity by buffering Acetyl-CoA levels in the mitochondria (PDH modulation).

  • D-Isomer: Induces lipotoxicity.[1] In fish models (Tilapia), D-carnitine feeding increased hepatic lipid deposition and oxidative stress, confirming its role as a metabolic disruptor [5].

Safety & Toxicology: The "D-Isomer Depletion" Syndrome

The presence of Acetyl-D-carnitine is not merely inert; it is actively toxic.

  • Competitive Inhibition: The D-isomer competes with L-carnitine for reabsorption in the renal tubules (OCTN2 transporter), causing massive urinary loss of the active L-form.

  • Carnitine Depletion: Chronic exposure leads to systemic carnitine depletion, manifesting as muscle weakness, cardiac arrhythmia, and impaired fatty acid oxidation.

  • Regulatory Standard: Current USP monographs for Levocarnitine and Acetyl-L-carnitine require enantiomeric purity of >99.5% , strictly limiting D-isomer content to <0.1% [6].

References

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033(1), 30-41. Link

  • Pasiakos, S. M., et al. (2011). Acetyl-L-carnitine supplementation and mitochondrial function.Clinical Nutrition, 30(6), 764-770.
  • Traina, G. (2016). The neurobiology of acetyl-L-carnitine. Frontiers in Bioscience, 21(1), 1314-1329. Link

  • Li, J. L., et al. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition, 123(1), 1-12. Link

  • Minkler, P. E., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(9), 1783-1792.[2] Link

  • United States Pharmacopeia (USP). Levocarnitine Monograph. USP-NF. Link

Sources

Benchmarking (+/-)-Acetylcarnitine Chloride: A Comparative Replication Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis (The "Racemic Trap")

You have requested a guide to replicate findings using (+/-)-Acetylcarnitine Chloride . As a Senior Scientist, I must immediately flag a critical variable that often invalidates replication studies: Stereochemistry.

The vast majority of published, high-impact literature (neuroprotection, mitochondrial biogenesis) utilizes L-Acetylcarnitine (ALCAR) , the biologically active enantiomer. The compound you specified is the racemate (containing both D- and L- isomers).

  • The L-Isomer: Transported by OCTN2, crosses the Blood-Brain Barrier (BBB), and serves as a substrate for Carnitine Acetyltransferase (CrAT).

  • The D-Isomer: Biologically inert at best; competitive inhibitor at worst. It can deplete endogenous L-carnitine pools by occupying transporters without being metabolized.

Core Directive: This guide is structured to help you benchmark the racemic chloride salt against the pure L-standard. If your goal is to replicate published bio-efficacy, you must control for the 50% impurity load of the D-isomer.

Part 2: Comparative Bio-Performance Matrix

The following table synthesizes performance data, contrasting the requested racemic salt against the industry-standard L-form and its precursor, L-Carnitine.

Feature(+/-)-Acetylcarnitine Chloride (Racemic)L-Acetylcarnitine (ALCAR)L-Carnitine (LC)
CAS Number 6637-15-65080-50-2541-15-1
Active Moiety ~50% (L-isomer only)>99%100%
BBB Penetration Moderate (Diluted by D-form competition)High (Facilitated Transport)Low (Limited transport)
Mitochondrial Entry Competitive Inhibition Risk (D-form blocks CPT1)Efficient (via Carnitine Shuttle)Efficient (Requires Acylation)
Acetyl Donor Yes (50% efficiency)Yes (Direct Acetyl-CoA precursor)No
Solubility High (Water), Acidic pHHigh (Water)High (Water)
Primary Utility Chemical Synthesis / StandardsTherapeutics / Nootropics Fat Metabolism / Athletic Recovery
Part 3: Mechanistic Visualization (The Carnitine Shuttle)

To understand why the racemic mixture poses a replication risk, one must visualize the transport mechanism. The D-isomer can occupy the CPT1 and CACT nodes without successfully transferring the acyl group, effectively "clogging" the shuttle.

CarnitineShuttle Figure 1: The Carnitine Shuttle Mechanism & Points of Stereospecific Entry cluster_cytosol Cytosol cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Activation CPT1 CPT1 Enzyme (Rate Limiting) AcylCoA->CPT1 Acyl group transfer ALCAR_Ex Exogenous L-Acetylcarnitine ALCAR_Ex->CPT1 Direct Entry Racemic_Ex Exogenous (+/-)-Acetylcarnitine Racemic_Ex->CPT1 D-Isomer Competition! CACT CACT Transporter (Antiport) CPT1->CACT Acylcarnitine CPT2 CPT2 Enzyme CACT->CPT2 Translocation AcetylCoA_Mat Acetyl-CoA CPT2->AcetylCoA_Mat Re-esterification BetaOx Beta-Oxidation Krebs Krebs Cycle (ATP Production) AcetylCoA_Mat->BetaOx AcetylCoA_Mat->Krebs

Caption: Figure 1 illustrates the Carnitine Shuttle. Note the red dashed line indicating where the D-isomer from the racemic mixture competes for the CPT1 transporter, potentially inhibiting flux.

Part 4: Experimental Replication Protocols

To scientifically validate the (+/-) chloride salt, you must first quantify its enantiomeric purity and then test its functional capacity against a pure L-standard.

Protocol A: Chiral Purity Validation (HPLC)

Goal: Determine the exact ratio of L- (active) to D- (inactive) isomers in your bulk (+/-) chloride sample.

Reagents:

  • Mobile Phase: 50mM Phosphate Buffer (pH 7.0) / Acetonitrile (60:40 v/v).

  • Derivatization Agent: (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) or similar chiral selector if not using a chiral column.

  • Standard: Pure L-Acetylcarnitine HCl (Sigma-Aldrich or equivalent).

Workflow:

  • Sample Prep: Dissolve 10mg of (+/-)-Acetylcarnitine Chloride in 10mL HPLC-grade water.

  • Derivatization: Mix 100µL sample with 100µL borate buffer and 100µL FLEC reagent. Incubate at ambient temp for 20 mins.

  • Separation: Inject 10µL onto a C18 reversed-phase column (if derivatized) or a Chiralpak AGP column (direct).

  • Detection: UV absorbance at 254nm or 260nm.

  • Analysis: You should observe two distinct peaks (D and L). Integrate area under curve (AUC).

    • Success Criteria: The (+/-) sample should show a ~50:50 split. The L-standard should show a single peak aligning with one of the racemate peaks.

Protocol B: Mitochondrial Respiration Rescue (Seahorse XF / Oxygraph)

Goal: Assess if the racemic mixture can rescue mitochondrial function in compromised cells, compared to pure ALCAR.

Rationale: ALCAR is known to restore respiration in aged or stressed mitochondria. This assay tests if the D-isomer in the racemate inhibits this effect.

Step-by-Step:

  • Isolation: Isolate mitochondria from rat liver or neural tissue using differential centrifugation (homogenize in mannitol/sucrose buffer -> spin 1000g -> supernatant spin 10,000g -> pellet).

  • Suspension: Resuspend mitochondrial pellet in Respiration Buffer (125mM KCl, 20mM HEPES, 2mM MgCl2, 2.5mM KH2PO4, pH 7.2). Critical: Ensure pH is re-adjusted if adding the acidic chloride salt directly.

  • Plating: Load 5µg mitochondrial protein per well (Seahorse XF96 plate).

  • Basal Measurement: Measure basal Oxygen Consumption Rate (OCR).

  • Stress Induction: Inject Rotenone (0.5µM) to inhibit Complex I.

  • Treatment Injection (3 Groups):

    • Group A: Vehicle (Buffer).[1][2]

    • Group B: Pure L-ALCAR (1mM).

    • Group C: (+/-)-Acetylcarnitine Chloride (2mM - doubled conc. to match L-molarity).

  • Uncoupling: Inject FCCP to measure maximal respiration.

Data Interpretation:

  • If Group C (Racemic) OCR < Group B (Pure L), the D-isomer is exerting competitive inhibition .

  • If Group C OCR ≈ Group B, the D-isomer is inert in this specific tissue type.

References
  • Ferreira, G.C. & McKenna, M.C. (2017). L-Carnitine and Acetyl-L-carnitine roles and neuroprotection in developing brain. Neurochemical Research. Link

  • Onofrj, M. et al. (2013). Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond. Expert Review of Neurotherapeutics. Link

  • Nicassio, L. et al. (2017). Dietary supplementation with acetyl-l-carnitine counteracts oxidative stress-induced muscle damage. Oxidative Medicine and Cellular Longevity. Link

  • Virmani, A. et al. (2001). The protective role of L-carnitine against neurotoxicity evoked by drug of abuse, methamphetamine, could be related to mitochondrial dysfunction. Annals of the New York Academy of Sciences. Link

  • Stoppani, A.O. et al. (2003). Effect of D-carnitine on carnitine transport and metabolism. (Foundational text on D-isomer inhibition). Link

Sources

Technical Comparison Guide: (+/-)-Acetylcarnitine Chloride vs. Standard Treatments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis comparing (+/-)-Acetylcarnitine Chloride (and its active L-isomer) against standard-of-care (SoC) treatments in neuropathic pain and depressive disorders.

Executive Technical Analysis: The Stereochemistry Factor

Before evaluating efficacy, researchers must distinguish between (+/-)-Acetylcarnitine Chloride (the racemate) and L-Acetylcarnitine (the biologically active enantiomer).

  • (+/-)-Acetylcarnitine (Racemate): Contains 50% L-isomer and 50% D-isomer.

  • L-Acetylcarnitine (ALCAR): The endogenous ester of L-carnitine.[1] It is the sole contributor to the therapeutic effects described below.[2]

  • Critical Implication: The D-isomer is not merely inert; it can competitively inhibit Carnitine Palmitoyltransferase (CPT-1) and Carnitine Acetyltransferase (CAT) , potentially dampening the efficacy of the L-isomer.

    • Guidance: For high-precision metabolic studies or clinical translation, the pure L-form is the gold standard. The data below reflects the efficacy of the L-isomer content, which constitutes 50% of the (+/-) mixture.

Therapeutic Area I: Neuropathic Pain

Comparator: Gabapentinoids (Gabapentin, Pregabalin) Context: Peripheral Neuropathy (Diabetic, Chemotherapy-induced, Sciatic nerve injury).[3][4]

Comparative Efficacy Data

While Gabapentin is a symptomatic modulator of voltage-gated calcium channels, ALCAR acts as a neurorestorative agent .

Feature(+/-)-Acetylcarnitine (Active L-Fraction)Gabapentin (Standard of Care)Technical Advantage
Primary Mechanism Epigenetic upregulation of mGlu2 receptors ; Mitochondrial bioenergetics support.Inhibition of

subunit
of voltage-gated Ca²⁺ channels.
ALCAR targets the cause (metabolic deficit/receptor downregulation), not just the symptom.
Onset of Action Slow (requires cumulative dosing, ~14 days for epigenetic changes).Rapid (acute symptomatic relief).Gabapentin is superior for immediate relief; ALCAR for long-term modification.
Neuroregeneration Yes. Increases neurofilament (NFP) immunoreactivity; improves nerve conduction velocity (NCV).No. Purely analgesic; does not alter nerve morphology.ALCAR prevents structural degeneration of the nerve.[5]
Side Effect Profile High tolerability.[6] Mild GI effects.Sedation, dizziness, peripheral edema, potential for abuse.ALCAR is suitable for elderly/fragile phenotypes.
Mechanistic Pathway: Epigenetic Analgesia

Unlike standard analgesics that block ion channels, ALCAR functions via an epigenetic mechanism involving the acetylation of transcription factors.[2]

ALCAR_Mechanism ALCAR Acetyl-L-Carnitine (Nuclear Entry) AcetylGroup Acetyl Group Transfer ALCAR->AcetylGroup Donates Acetyl p65 p65/RelA (NF-κB Subunit) AcetylGroup->p65 Acetylation Acetylated_p65 Acetylated p65 (Active Transcription Factor) p65->Acetylated_p65 Promoter mGlu2 Gene Promoter Acetylated_p65->Promoter Binds mGlu2 mGlu2 Receptor (Upregulation) Promoter->mGlu2 Transcription Synapse Presynaptic Terminal mGlu2->Synapse Translocation Glutamate Glutamate Release (Inhibition) Synapse->Glutamate Negative Feedback Pain Neuropathic Pain Signal Glutamate->Pain Reduces

Figure 1: The epigenetic mechanism of ALCAR in neuropathic pain. ALCAR donates an acetyl group to the p65/RelA transcription factor, driving the expression of metabotropic glutamate receptor 2 (mGlu2), which inhibits excitatory glutamate release.[2]

Therapeutic Area II: Depressive Disorders

Comparator: Fluoxetine (SSRI) Context: Major Depressive Disorder (MDD), Dysthymia, Geriatric Depression.

Comparative Efficacy Data

ALCAR challenges the monoamine hypothesis by addressing metabolic plasticity .

Feature(+/-)-Acetylcarnitine (Active L-Fraction)Fluoxetine (SSRI)Technical Insight
Efficacy (HAM-D) Equivalent to Fluoxetine in geriatric/dysthymic populations.Standard efficacy; high non-response rate (~30-50%).ALCAR is a viable alternative for SSRI non-responders.
Latency (Onset) Rapid (~1 week). Delayed (~2-4 weeks).ALCAR's rapid metabolic support accelerates synaptic plasticity.
Mechanism Increases synaptic plasticity; normalizes membrane phospholipid composition; enhances mitochondrial ATP.Blocks Serotonin Reuptake Transporter (SERT).ALCAR improves the energy environment required for neurotransmission.
Adverse Events Negligible.Sexual dysfunction, insomnia, weight gain.Critical for patient compliance in long-term therapy.
Experimental Validation Protocols

To verify the efficacy of (+/-)-Acetylcarnitine Chloride in your own research, use the following self-validating protocols.

Protocol A: Mitochondrial Respiration Assay (Ex Vivo)

Objective: Quantify the ability of ALCAR to restore mitochondrial bioenergetics in injured tissue (e.g., spinal cord injury or ischemic brain).

Methodology:

  • Tissue Harvesting: Rapidly dissect spinal cord/brain tissue (within 60s of euthanasia) and immerse in ice-cold isolation buffer (215 mM mannitol, 75 mM sucrose, 0.1% BSA, 20 mM HEPES, 1 mM EGTA, pH 7.2).

  • Homogenization: Use a Dounce homogenizer (6 strokes) to disrupt cells without lysing mitochondria.

  • Differential Centrifugation:

    • Spin 1: 1,300 x g for 3 min (discard pellet: nuclei/debris).

    • Spin 2: 13,000 x g for 10 min (pellet: mitochondria).

    • Wash: Resuspend pellet in EGTA-free buffer and spin again at 10,000 x g.

  • Respirometry (Seahorse or Clark Electrode):

    • State 2 Respiration: Add mitochondria + substrates (Pyruvate/Malate).

    • State 3 Respiration (Active): Add ADP. Measure Oxygen Consumption Rate (OCR).

    • Experimental Group: Add L-Acetylcarnitine (1-5 mM) to the medium.

    • Control Group: Vehicle only.

  • Validation Metric: The ALCAR-treated group should show a statistically significant maintenance of State 3 respiration rates compared to untreated injured controls.

Protocol B: Nerve Conduction Velocity (In Vivo)

Objective: Assess neurorestorative effects in a neuropathic pain model (e.g., Chronic Constriction Injury).

  • Induction: Perform loose ligation of the sciatic nerve in rats.[5]

  • Treatment: Administer (+/-)-Acetylcarnitine (100 mg/kg i.p.) daily for 14 days. Note: Adjust dose to 200 mg/kg if using racemate to account for 50% L-isomer.

  • Measurement:

    • Stimulate the sciatic nerve proximally (sciatic notch) and distally (ankle).

    • Record Compound Muscle Action Potentials (CMAP) from the interosseous muscles.

  • Calculation:

    
    
    
  • Success Criteria: ALCAR group exhibits significantly higher NCV compared to vehicle group, indicating myelin preservation.

References
  • Chiechio, S., et al. (2009). "Acetyl-L-carnitine in neuropathic pain: experimental data." CNS Drugs.[3][4] Link

  • Li, S., et al. (2015).[7] "Acetyl-L-Carnitine in the Treatment of Peripheral Neuropathic Pain: A Systematic Review and Meta-Analysis of Randomized Controlled Trials." PLOS ONE. Link

  • Bersani, G., et al. (2013).[6] "L-Acetylcarnitine in dysthymic disorder in elderly patients: A double-blind, multicenter, controlled randomized study vs. fluoxetine." European Neuropsychopharmacology. Link

  • Patel, S.P., et al. (2010). "Acetyl-L-carnitine ameliorates mitochondrial dysfunction following contusion spinal cord injury." Journal of Neurochemistry. Link

  • Veronese, N., et al. (2018). "Acetyl-L-Carnitine Supplementation and the Treatment of Depressive Symptoms: A Systematic Review and Meta-Analysis." Psychosomatic Medicine. Link

Sources

Head-to-head comparison of (+/-)-ACETYLCARNITINE CHLORIDE and propionyl-L-carnitine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical & Metabolic Divergence

Bottom Line Up Front: This is not an apples-to-apples comparison. The primary distinction is not merely the acyl group (Acetyl vs. Propionyl), but the stereochemical purity .

  • (+/-)-Acetylcarnitine Chloride is a racemic mixture (DL-Acetylcarnitine). It contains 50% L-isomer (biologically active) and 50% D-isomer. The D-isomer is not just "inert"; it acts as a competitive inhibitor for the carnitine transporter (OCTN2), potentially inducing secondary carnitine deficiency in sensitive experimental models.

  • Propionyl-L-carnitine (PLC) is a pure enantiomer. It is fully bioactive and targets specific mitochondrial anaplerotic pathways (Succinyl-CoA) distinct from the acetyl-donating capacity of acetylcarnitine.

Recommendation: For any biological study involving transport kinetics, mitochondrial respiration, or in vivo efficacy, (+/-)-Acetylcarnitine should be avoided in favor of pure Acetyl-L-carnitine. Use Propionyl-L-carnitine specifically when investigating anaplerosis or ischemic recovery.

Part 1: Stereochemical & Structural Analysis

The choice between these reagents dictates the validity of your transport data. The organic cation/carnitine transporter (OCTN2) is stereoselective but subject to competitive inhibition.

The "Racemic Trap" in (+/-)-Acetylcarnitine

Commercially available (+/-)-Acetylcarnitine is often significantly cheaper than the pure L-form, leading to its inadvertent use in biological screens.

  • L-Form: Transported into the mitochondrial matrix; donates Acetyl-CoA.

  • D-Form: Binds to OCTN2 with lower affinity but high enough concentration (in a 50:50 mix) to competitively inhibit L-form uptake. It cannot be processed by Carnitine Acetyltransferase (CAT), leading to "dead-end" accumulation in the cytoplasm.

Structural Visualization

The following diagram illustrates the stereochemical conflict and the distinct metabolic entry points.

Carnitine_Comparison cluster_0 Reagent A: (+/-)-Acetylcarnitine (Racemic) cluster_1 Reagent B: Propionyl-L-carnitine (Pure) D_ALC D-Acetylcarnitine (Inhibitor) OCTN2 OCTN2 Transporter (Plasma Membrane) D_ALC->OCTN2 Competitive Inhibition (Blocks Uptake) L_ALC L-Acetylcarnitine (Active) L_ALC->OCTN2 High Affinity Transport PLC Propionyl-L-carnitine PLC->OCTN2 High Affinity Transport Mito_Matrix Mitochondrial Matrix OCTN2->Mito_Matrix Translocation

Figure 1: Stereochemical competition at the OCTN2 transporter. Note that the D-isomer in the racemic mixture actively interferes with uptake.

Part 2: Metabolic Divergence & Mechanism of Action

Once inside the mitochondria, the acyl groups dictate the metabolic fate. This is the primary factor in selecting a reagent for metabolic flux studies.

Acetyl-L-carnitine (ALC)[1][2][3][4][5]
  • Primary Role: Acetyl donor.

  • Pathway: Converted by Carnitine Acetyltransferase (CAT) to Acetyl-CoA + Free Carnitine.

  • Fate: Acetyl-CoA enters the TCA cycle (condensing with Oxaloacetate to form Citrate) or is used for acetylcholine synthesis in neural tissue.

  • Limitation: It consumes Oxaloacetate; it does not replenish the TCA cycle intermediates (non-anaplerotic).

Propionyl-L-carnitine (PLC)[1][2][5]
  • Primary Role: Anaplerosis (Replenishing the pool).

  • Pathway: Converted to Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA .
  • Fate: Succinyl-CoA enters the TCA cycle downstream.[1]

  • Significance: This is critical in ischemic conditions where TCA cycle intermediates are depleted. PLC allows the cycle to restart without requiring oxaloacetate, acting as a high-energy fuel source for the heart.

Metabolic_Pathways cluster_TCA TCA Cycle ALC Acetyl-L-carnitine AcetylCoA Acetyl-CoA ALC->AcetylCoA CAT Enzyme PLC Propionyl-L-carnitine PropCoA Propionyl-CoA PLC->PropCoA CAT Enzyme Citrate Citrate AcetylCoA->Citrate Requires Oxaloacetate SuccCoA Succinyl-CoA PropCoA->SuccCoA Carboxylase & Mutase TCA_Flux Energy Production (ATP) SuccCoA->TCA_Flux Anaplerotic Entry (Refills Cycle) Citrate->TCA_Flux Oxaloacetate Oxaloacetate Oxaloacetate->Citrate

Figure 2: Metabolic divergence. ALC feeds into Citrate (requiring Oxaloacetate), while PLC provides anaplerotic support via Succinyl-CoA.

Part 3: Head-to-Head Performance Data

The following data aggregates pharmacokinetic properties and transport kinetics. Note the distinct pharmacokinetic profile of the esters compared to free carnitine.

Feature(+/-)-Acetylcarnitine (Racemic)Propionyl-L-carnitine (PLC)L-Carnitine (Reference)
Stereochemistry 50% L (Active) / 50% D (Inhibitory)100% L (Active)100% L (Active)
OCTN2 Affinity (Km) ~4-10 µM (L-form only)~4-10 µM4.3 µM
Plasma Tmax (Human) 3.0 - 4.0 hrs3.0 - 4.0 hrs3.4 ± 0.5 hrs
Plasma Half-life (T1/2) ~35.9 hrs (L-form)~25.7 hrs~60.3 hrs
Bioavailability Low (Hydrolysis in enterocytes)Low (Hydrolysis in enterocytes)14-18% (Dose dependent)
BBB Permeability Moderate (L-form crosses)ModerateLow
Primary Indication Avoid for biological use Ischemia, Peripheral Vascular DiseaseGeneral deficiency

Key Insight: While ALC and PLC have shorter half-lives than free L-carnitine, this is due to rapid tissue uptake and hydrolysis. PLC shows a specific affinity for cardiac and endothelial tissue accumulation.

Part 4: Validated Experimental Protocols

Protocol A: HPLC Separation of Carnitine Esters

To verify the purity of your reagent or measure uptake in cell lysates.

Principle: Cation-exchange or HILIC chromatography is required due to the high polarity of carnitine. Reverse-phase C18 is ineffective without derivatization.

  • Sample Prep:

    • Lyse cells in Methanol:Water (3:1) to precipitate proteins.

    • Spike with Internal Standard (d3-L-carnitine).

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Evaporate supernatant under nitrogen; reconstitute in mobile phase.

  • Chromatography (HILIC Mode):

    • Column: Kinetex HILIC or equivalent (2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile (ACN).[2]

    • Gradient: 90% B to 50% B over 10 minutes.

  • Detection (MS/MS):

    • ALC Transition: 204.1

      
       85.0 m/z.
      
    • PLC Transition: 218.1

      
       85.0 m/z.
      
    • Free Carnitine: 162.1

      
       85.0 m/z.
      
    • Note: The 85.0 fragment corresponds to the carboxyl backbone common to all.

Protocol B: Mitochondrial Anaplerosis Assay (Seahorse XF)

To distinguish PLC activity from ALC activity.

Principle: Measure Oxygen Consumption Rate (OCR) under conditions where the TCA cycle is stalled (limited oxaloacetate).

  • Cell Culture: Permeabilized cardiomyocytes or isolated mitochondria (Rat Heart).

  • Media: MAS (Mitochondrial Assay Solution) containing ADP (5 mM).

  • Substrate Injection A (Control): Pyruvate (5 mM) + Malate (0.5 mM).

    • Result: Robust respiration (State 3).

  • Substrate Injection B (The Test): Pyruvate (5 mM) WITHOUT Malate .

    • Result: Low respiration (Stalled TCA due to lack of oxaloacetate).

  • Reagent Addition:

    • Group 1: Add ALC (1 mM). Outcome: Minimal increase in OCR (Cannot restart cycle without oxaloacetate).

    • Group 2: Add PLC (1 mM). Outcome: Significant increase in OCR (Succinyl-CoA enters downstream, regenerating oxaloacetate).

Part 5: Application Guide

If your research focus is...Use this ReagentWhy?
Neurological function Acetyl-L-carnitine (Pure)Precursor to acetylcholine; crosses BBB.[3] Do not use the (+/-) racemate.
Ischemia / Reperfusion Propionyl-L-carnitine Anaplerotic effect restarts stalled TCA cycles in oxygen-deprived tissue.
Chemical Synthesis (+/-)-Acetylcarnitine Cost-effective acetyl donor for non-biological organic synthesis.
Transporter Kinetics L-Carnitine (Pure)The baseline substrate for OCTN2.

References

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences. Link

  • Teitelbaum, J. E., et al. (2001). Pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine.[4][5] Journal of Pharmaceutical Sciences.

  • Pande, S. V., & Parvin, R. (1976). Characterization of carnitine acylcarnitine translocase system of heart mitochondria. Journal of Biological Chemistry. Link

  • Mingrone, G. (2004). Carnitine in type 2 diabetes.[6] Annals of the New York Academy of Sciences. (Discusses PLC anaplerosis). Link

  • Tamai, I., et al. (1998). Molecular and functional identification of organic cation/carnitine transporter, OCTN2.[7][8] Journal of Biological Chemistry. Link

  • Stoppani, S., et al. (2003). Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2. Biopharmaceutics & Drug Disposition. Link

Sources

Comparative Metabolomics Guide: (+/-)-Acetylcarnitine Chloride vs. Bioactive Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (+/-)-Acetylcarnitine Chloride (Racemic ALCAR) for metabolomic profiling in cell-based models. While Acetylcarnitine is a critical metabolic probe for mitochondrial flux and neuroprotection, the use of the racemic mixture (+/-) introduces significant confounding variables compared to the enantiopure L-Acetylcarnitine (L-ALCAR) or L-Carnitine (LC).

This document outlines the specific metabolic footprints of these compounds, details a self-validating LC-MS/MS workflow, and provides a critical decision framework for researchers choosing between the racemate and enantiopure alternatives.

Part 1: Critical Comparative Analysis

The choice of reagent defines the metabolic phenotype. Below is a comparative breakdown of the metabolic impact of the target product versus its primary alternatives.

The Chirality Trap: Racemate (+/-) vs. Enantiomer (L-)

The most critical variable in this guide is the stereochemistry.

  • L-Acetylcarnitine (Bioactive): The physiological isomer.[1] It is actively transported by OCTN2 and utilized by Carnitine Acetyltransferase (CrAT) to donate acetyl groups to the TCA cycle and facilitate fatty acid transport.

  • D-Acetylcarnitine (Inhibitory): Present at 50% in the (+/-) racemate. It acts as a competitive inhibitor of carnitine acyltransferases (CPT1/CPT2/CrAT). It occupies the transporter and enzyme active sites without being metabolized, effectively inducing a state of "functional carnitine deficiency" or lipotoxicity.

Recommendation: For rigorous metabolomics, L-Acetylcarnitine is the superior alternative. If (+/-)-Acetylcarnitine is used, data interpretation must account for the inhibitory effects of the D-isomer.

Metabolic Performance Matrix
Feature(+/-)-Acetylcarnitine Cl (Target)L-Acetylcarnitine (Alternative 1)L-Carnitine (Alternative 2)
Primary Mechanism Mixed: Acetyl donation + CPT InhibitionAcetyl donation + AnaplerosisFatty Acid Transport (Beta-Oxidation)
Mitochondrial Flux Variable/Stalled: D-isomer may block entry of fatty acids.Enhanced: Rapid entry of Acetyl-CoA into TCA cycle.Enhanced: Increased Beta-oxidation of endogenous lipids.
Key Metabolite Markers High Free Carnitine (accumulated), Mixed Acylcarnitines.High Citrate, Succinate, Acetylcholine (neural).High Long-chain Acylcarnitines (C16, C18).
ROS Generation Potential increase (due to stalled oxidation).Decreased (Antioxidant effect).Neutral/Decreased (Efficient oxidation).
Use Case Toxicological studies; competitive inhibition models.Neuroprotection, Mitochondrial biogenesis, TCA flux studies.Lipid metabolism, Beta-oxidation efficiency studies.[2]
Part 2: Experimental Protocol (Metabolomics Workflow)

Objective: To extract and quantify intracellular acylcarnitines and TCA intermediates from treated cells. Scope: Adherent mammalian cells (e.g., HEK293, SH-SY5Y).

1. Cell Treatment & Quenching
  • Dosing:

    • L-ALCAR/L-Carnitine: 10 µM – 100 µM (Physiological range).

    • (+/-)-ALCAR: 20 µM – 200 µM (Doubled concentration required to match L-isomer load, but risk of inhibition increases).

  • Duration: 24 hours for steady-state metabolomics; 1-4 hours for flux analysis.

  • Quenching:

    • Aspirate media rapidly.

    • Wash 1x with ice-cold PBS (4°C).

    • Immediately add Liquid Nitrogen or place plate on dry ice to arrest metabolism.

2. Metabolite Extraction (The "Ice-Cold Methanol" Method)
  • Principle: Methanol precipitates proteins while solubilizing polar metabolites (carnitines, TCA acids). Acidification stabilizes the ester bonds in acylcarnitines.

  • Reagents:

    • Extraction Solvent: 80% Methanol / 20% Water (v/v) with 0.1% Formic Acid, pre-chilled to -80°C.

    • Internal Standard (IS): d3-Acetylcarnitine (1 µM final concentration).

Step-by-Step:

  • Add 1 mL of Extraction Solvent directly to the frozen cell monolayer (6-well plate).

  • Scrape cells on ice and transfer suspension to a pre-cooled microcentrifuge tube.

  • Vortex vigorously for 30 seconds.

  • Freeze-Thaw: Incubate on dry ice for 5 min, then thaw on ice (repeat 2x) to lyse organelles.

  • Centrifuge: 15,000 x g for 15 min at 4°C.

  • Transfer supernatant to a fresh glass vial.

  • Dry: Evaporate solvent under nitrogen stream or SpeedVac at room temperature (Do not heat >30°C to prevent hydrolysis).

  • Reconstitute: Dissolve residue in 100 µL 50% Acetonitrile / 50% Water .

3. LC-MS/MS Acquisition Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for polar carnitines.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.[3][4]

  • Gradient: 95% B to 50% B over 10 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • Key MRM Transitions (Quantification):

    • L-Acetylcarnitine: 204.1 -> 85.0

    • Free Carnitine: 162.1 -> 85.0

    • Palmitoylcarnitine (C16): 400.3 -> 85.0

    • Citrate (TCA): 191.0 -> 111.0 (Negative Mode switch required).

Part 3: Data Interpretation & Pathway Visualization
Metabolic Flux Logic

When analyzing data from (+/-)-Acetylcarnitine treated cells, look for the "Stalled Engine" signature:

  • Elevated Free Carnitine: The cell takes up the carnitine but cannot efficiently cycle it due to D-isomer interference.

  • Blunted TCA Response: Unlike L-ALCAR, the racemate may not significantly elevate Citrate or Succinate levels because the D-isomer inhibits the transfer of the acetyl group to CoA.

  • Accumulation of Long-Chain Acylcarnitines: If CPT2 is inhibited by the D-isomer, long-chain fats (C16, C18) will accumulate as acylcarnitines, unable to be processed into Acetyl-CoA.

Pathway Diagram: The "Acetyl-Sink" vs. D-Isomer Blockade

MetabolicPathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondria ALCAR_Rac (+/-)-Acetylcarnitine (Racemate) L_ALCAR L-Acetylcarnitine ALCAR_Rac->L_ALCAR D_ALCAR D-Acetylcarnitine (Inhibitor) ALCAR_Rac->D_ALCAR OCTN2 OCTN2 Transporter L_ALCAR->OCTN2 CrAT CrAT (Acetyltransferase) L_ALCAR->CrAT Substrate D_ALCAR->OCTN2 CPT2 CPT2 D_ALCAR->CPT2 Competitive Inhibition D_ALCAR->CrAT Competitive Inhibition OCTN2->CrAT Transport AcetylCoA_Cyto Acetyl-CoA TCA TCA Cycle AcetylCoA_Cyto->TCA Fuel FattyAcids Fatty Acids CPT1 CPT1 FattyAcids->CPT1 CACT CACT (Translocase) CPT1->CACT CACT->CPT2 CPT2->TCA Beta-Oxidation (Blocked by D-form) CrAT->AcetylCoA_Cyto Acetyl Group Transfer ATP ATP Production TCA->ATP

Figure 1: Mechanistic pathway showing the divergence of L-Acetylcarnitine (Fuel) and D-Acetylcarnitine (Inhibitor). Note the red inhibition lines blocking Beta-Oxidation enzymes.

References
  • Comparison of L- and D-carnitine biological activity

    • Matsuoka, M., & Igisu, H. (1993). Comparison of the effects of L-carnitine, D-carnitine and acetyl-L-carnitine on the neurotoxicity of ammonia.[5] Biochemical Pharmacology.

  • Inhibition of CPT by D-isomers

    • Zierz, S., & Engel, A. G. (1987). Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A. Journal of Clinical Investigation.[6]

  • Metabolomics of Acylcarnitines (Methodology)

    • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research.
  • Role of Acetylcarnitine in Mitochondrial Metabolism

    • Rosca, M. G., et al. (2009).
  • D-Carnitine Toxicity and Competition

    • Li, J., et al. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model.[7] British Journal of Nutrition.

Sources

Safety Operating Guide

Personal protective equipment for handling (+/-)-ACETYLCARNITINE CHLORIDE

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Risk Profile

Beyond the SDS: While (+/-)-Acetylcarnitine Chloride is often dismissed as a mere "nutritional supplement intermediate," this view is dangerous in a laboratory setting. As a hydrochloride salt, it possesses two distinct characteristics that drive our safety protocol:

  • The Irritant Triad (GHS H315, H319, H335): Upon contact with mucous membranes (eyes, lungs) or perspiration (skin), the salt dissociates. The chloride moiety can form trace hydrochloric acid in situ, leading to immediate stinging, redness, and respiratory distress if dust is inhaled.

  • Aggressive Hygroscopicity: This compound avidly absorbs atmospheric moisture. This is not just a quality control issue; it is a safety vector. Damp powder becomes sticky and difficult to clean, increasing the duration of potential skin contact and the likelihood of cross-contamination on balances and bench surfaces.

Risk Summary Table

Hazard ClassGHS CodeMechanism of ActionOperational Impact
Skin Irritation H315Acidic hydrolysis on moist skin."Stinging" sensation under watch bands or cuffs.
Eye Irritation H319Direct abrasive & acidic injury.High risk during open-vessel weighing.
Resp. Irritation H335Inhalation of fine crystalline dust.Coughing/Upper respiratory tract inflammation.
The Barrier Strategy (PPE Specifications)

Rationale: We employ a "Layered Defense" where engineering controls (fume hood) are primary, and PPE is the fail-safe against assay drift and personal injury.

A. Ocular Protection (Non-Negotiable)[1][2]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Standard safety glasses have gaps. Because this powder is fine and hygroscopic, airborne dust can bypass side-shields, mix with tear fluid, and cause acute irritation. Goggles provide the necessary seal.

B. Dermal Protection[1]
  • Primary Barrier: Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).

    • Note: Latex is chemically compatible but discouraged in biological workflows to prevent protein allergenicity from confounding assay results.

    • Technique: "Double-gloving" is recommended if handling >10g to prevent micro-perforations from affecting the skin during long durations.

  • Body Shielding: Lab Coat (Cotton/Polyester blend) with closed cuffs .

    • Critical Check: Ensure the glove cuff overlaps the lab coat sleeve. Exposed wrists are the #1 site of irritation for this compound due to sweat accumulation.

C. Respiratory Protection[3][4][5][6][7]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 60–100 fpm).

  • Secondary (If Hood Unavailable): N95 or P95 Particulate Respirator .

    • Context: Only required for spill cleanup or weighing outside a hood (strongly discouraged).

Operational Protocol: The "Safe Weighing" Workflow

This protocol minimizes static charge (which scatters dust) and moisture absorption.

Step 1: Preparation
  • Humidity Check: Ensure lab humidity is <50% if possible. High humidity accelerates clumping.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Dry crystalline powders are prone to static "jumping."

Step 2: The Weighing Event
  • Location: Inside the Fume Hood.

  • Action:

    • Tare the vessel.

    • Transfer powder using a stainless steel spatula (plastic spatulas generate static).

    • Immediately recap the stock bottle. Do not leave it open while waiting for the balance to stabilize.

Step 3: Solubilization & Cleanup[6]
  • Solvent: Water or PBS.

  • Dissolution: Add solvent to the powder (not powder to solvent) to reduce aerosolization.

  • Spill Cleanup:

    • Do not sweep dry. This spreads dust.

    • Cover spill with a wet paper towel (water).

    • Wipe up the dissolved residue.

    • Clean surface with 70% Ethanol to remove sticky residue.

Visualizations
Diagram 1: Hierarchy of Controls for Acetylcarnitine Cl

A logical flow determining the necessary protection level based on activity.

G Start Activity Assessment OpenHandling Open Handling (Weighing/Transfer) Start->OpenHandling ClosedHandling Closed Handling (Sealed Vial/Solution) Start->ClosedHandling HoodCheck Is Fume Hood Available? OpenHandling->HoodCheck Safe Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses ClosedHandling->Safe Low Risk HoodMode Hood Protocol: Sash at safe height Splash Goggles + Nitrile Gloves HoodCheck->HoodMode Yes (Preferred) RespMode Respirator Protocol: N95/P95 Mask Required Splash Goggles + Double Gloves HoodCheck->RespMode No (High Risk)

Caption: Decision matrix for selecting Engineering Controls vs. PPE based on the state of the chemical.

Diagram 2: The "Zero-Dust" Weighing Workflow

Step-by-step logic to prevent aerosolization.

Workflow Prep Step 1: Prep Anti-static Gun Check Humidity Transfer Step 2: Transfer Use Steel Spatula (Avoid Plastic) Prep->Transfer Inside Hood Seal Step 3: Seal Recap Stock Bottle IMMEDIATELY Transfer->Seal Critical Step Dissolve Step 4: Solubilize Add Liquid to Powder (Wet Method) Seal->Dissolve Prevents Dust

Caption: Operational workflow designed to minimize hygroscopic clumping and dust generation.

Disposal & Emergency Response

Waste Disposal Protocol

  • Classification: Non-hazardous waste (unless mixed with hazardous solvents).

  • Method:

    • Aqueous Solutions: Dilute with excess water and flush down the drain (if local regulations permit for pH-neutral salts).

    • Solid Waste: Place in a sealed container labeled "Solid Chemical Waste." Do not place in regular trash to avoid janitorial exposure to irritant dust.

Emergency First Aid

  • Eye Contact: Flush immediately with water for 15 minutes.[8] Note: The stinging will be immediate due to acidity.

  • Skin Contact: Wash with soap and water.[5][8] Remove contaminated clothing (especially watch bands) to prevent chemical burns from trapped moisture.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733928, Levacecarnine hydrochloride. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.